D-Azetidine-2-carboxylic Acid-d4
Description
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Properties
Molecular Formula |
C₄H₃D₄NO₂ |
|---|---|
Molecular Weight |
105.13 |
Synonyms |
(2R)-2-Azetidinecarboxylic Acid-d4; (+)-Azetidinecarboxylic Acid-d4 |
Origin of Product |
United States |
Foundational & Exploratory
D-Azetidine-2-carboxylic Acid-d4: Technical Guide to Structure & Properties
The following technical guide details the chemical properties, structural characteristics, synthesis, and applications of D-Azetidine-2-carboxylic Acid-d4 .
Executive Summary
D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) is the deuterated, unnatural enantiomer of azetidine-2-carboxylic acid, a four-membered ring homologue of proline. While the L-enantiomer is a naturally occurring plant toxin known for misincorporating into proteins, the D-enantiomer is a critical tool in medicinal chemistry and structural biology. It serves two primary functions: as a metabolically stable scaffold for peptidomimetics (inducing
Chemical Identity & Structure
Nomenclature and Identification[1]
-
IUPAC Name: (2R)-Azetidine-2-carboxylic acid-3,3,4,4-d4[1]
-
Common Name: D-Aze-d4
-
CAS Number (Unlabeled D,L): 2517-04-6
-
CAS Number (Unlabeled D): 7729-30-8
-
Molecular Formula:
-
Molecular Weight: 105.13 g/mol (vs. 101.10 g/mol for unlabeled)
-
SMILES: [2H]C1([2H])NC(C(=O)O)[C@H]1([2H])[2H] (Assuming 3,3,4,4-d4 labeling)
Structural Analysis
The compound features a strained, four-membered azetidine ring.[2] Unlike the five-membered pyrrolidine ring of proline, the azetidine ring is nearly planar, which imposes severe conformational constraints on peptide backbones.
-
Ring Strain: ~26 kcal/mol (significantly higher than proline).
-
Stereochemistry: The (2R) configuration (D-isomer) confers resistance to proteolytic degradation, as most endogenous proteases recognize only L-amino acids.
-
Deuteration Pattern: The four deuterium atoms are located at the C3 and C4 positions. This specific labeling is chosen to avoid exchangeable protons (like those on Nitrogen or Oxygen) and the
-proton (C2), ensuring the mass tag remains stable during metabolic processing.
Caption: Structural connectivity of D-Aze-d4 highlighting the deuterated ring carbons (C3, C4) and the chiral center at C2.
Physicochemical Properties[3][4][5][6][7]
The physical properties of D-Aze-d4 closely mirror the unlabeled L-Aze, with subtle differences due to the kinetic isotope effect (KIE) and stereochemistry.
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Hygroscopic |
| Melting Point | ~208–215 °C (Decomposes) | Similar to unlabeled form |
| Solubility | High in Water (>20 mg/mL), Methanol | Insoluble in non-polar solvents; Low in DMSO |
| pKa (COOH) | ~2.0 | Acidic, similar to Proline |
| pKa (NH) | ~10.5 | Basic secondary amine |
| Optical Rotation | Value for unlabeled D-isomer; D-form rotates light (+) | |
| Isotopic Purity | Typically | Critical for MS applications |
Stability and Handling
-
Ring Stability: While the azetidine ring is strained, it is kinetically stable under neutral and acidic conditions. However, it is susceptible to nucleophilic ring-opening under strong basic conditions or in the presence of strong nucleophiles.
-
Storage: Store at -20°C, desiccated. The compound is stable in solution (water/methanol) for short periods but should be prepared fresh for critical assays.
Synthesis & Manufacturing
The synthesis of D-Azetidine-2-carboxylic Acid-d4 generally follows the "Malonate Route," adapted with deuterated electrophiles and a resolution step to isolate the D-enantiomer.
Synthetic Pathway[6][7]
-
Alkylation: Diethyl acetamidomalonate is alkylated with 1,3-dibromopropane-d6 (or 1-bromo-3-chloropropane-d6) in the presence of a base (NaOEt) to form the acyclic precursor.
-
Cyclization: Intramolecular cyclization is induced (often requiring a second equivalent of base or specific heating conditions) to close the 4-membered ring.
-
Hydrolysis & Decarboxylation: Acidic hydrolysis removes the protecting groups (acetyl and ethyl esters) and decarboxylates the gem-dicarboxylic acid intermediate to yield racemic Aze-d4.
-
Chiral Resolution: The racemate is resolved using a chiral resolving agent (e.g., L-Tyrosine hydrazide or tartaric acid derivatives) or via enzymatic resolution (using D-amino acid oxidase or specific esterases) to isolate the D-isomer .
Caption: Synthetic route for D-Aze-d4 via the malonate method using deuterated dihalide precursors.
Analytical Characterization
Validating the identity of D-Aze-d4 requires confirming both the isotopic incorporation and the stereochemical purity.
Mass Spectrometry (MS)
-
Method: LC-MS/MS (ESI+).
-
Observation: The parent ion
appears at m/z 106.13 (calculated) compared to 102.10 for the unlabeled standard. -
Fragmentation: Fragmentation patterns will show shifts of +2 or +4 Da depending on whether the fragment retains the ring carbons. Common loss of COOH (-45 Da) yields a fragment at m/z ~61 (d4-azetidinium ion).
Nuclear Magnetic Resonance (NMR)
-
H-NMR (D
O):- -Proton (H2): A distinct triplet or multiplet at ~4.8–5.0 ppm (often obscured by water suppression).
-
Ring Protons (H3/H4): Absent or significantly suppressed (residual signal <2%) due to deuterium substitution. This "silent" ring region is the primary confirmation of d4 labeling.
-
C-NMR:
-
Carbon signals for C3 and C4 will appear as multiplets (due to C-D coupling) with reduced intensity (Noe suppression).
-
Applications in Drug Discovery & Research
Internal Standard for Quantitation
L-Azetidine-2-carboxylic acid is a known environmental toxin (found in sugar beets) that misincorporates into proteins, causing misfolding. D-Aze-d4 is the ideal internal standard for quantifying L-Aze levels in biological matrices (plasma, plant extracts) because:
-
It co-elutes with the analyte in LC but is mass-resolved.
-
It resists biological degradation during sample processing (unlike L-Aze which might be metabolized).
Peptidomimetics & Structural Biology
D-Aze is a "proline restrictor."
-
Conformational Control: Replacing Proline with D-Aze in a peptide sequence forces the backbone into a specific geometry, often favoring
-turns or destabilizing -turns favored by L-Pro.[3] -
Metabolic Stability: Peptides containing D-Aze are resistant to prolyl isomerases and proteases, extending the half-life of peptide drugs. The d4-label allows researchers to track the intact peptide in vivo using MS without interference from endogenous metabolites.
Mechanism of Toxicity (Context for L-isomer)
While D-Aze is less toxic, understanding the L-isomer's toxicity highlights the importance of using the D-isomer for stability.
Caption: Mechanism of L-Aze toxicity. D-Aze avoids this pathway as it is generally not recognized by tRNA synthetases.
References
-
Rubinstein, M., et al. (2024). Mechanism of action of the toxic proline mimic azetidine-2-carboxylic acid in plants. Journal of Experimental Botany. Link
-
Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. Biopolymers, 30(9-10), 951-959. Link
-
CymitQuimica . D,L-Azetidine-2-carboxylic Acid-d4 Product Data. Link
-
PubChem . Azetidine-2-carboxylic acid (Compound Summary). National Library of Medicine. Link
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. Link
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A Technical Guide to the Natural Abundance of Deuterated Azetidine Carboxylic Acids: Theoretical Foundations and Analytical Approaches
Introduction
Azetidine-2-carboxylic acid, a non-proteinogenic amino acid, is a structural analogue of proline, differing by a single methylene group in its four-membered ring structure.[1] This unique structural feature has garnered significant interest in the fields of medicinal chemistry and drug development, where it is explored as a proline mimic to modulate the biological activity and physicochemical properties of peptides and small molecules.[1][2] Concurrently, the strategic replacement of hydrogen with its stable, heavy isotope, deuterium (²H or D), has emerged as a powerful tool in pharmaceutical sciences.[3][4] This process, known as deuteration, can significantly alter the metabolic fate of a drug, often leading to improved pharmacokinetic profiles, enhanced safety, and reduced dosing frequency.[5][6][][8]
While the synthesis of intentionally deuterated molecules is a well-established field, a fundamental and often overlooked aspect is the natural abundance of deuterated isotopologues in biologically derived molecules. All hydrogen-containing organic compounds, including azetidine-2-carboxylic acid, possess a small fraction of molecules where one or more hydrogen atoms are naturally replaced by deuterium.
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and analytically approach the natural abundance of deuterated azetidine carboxylic acids. Although direct studies on the isotopic distribution of this specific molecule are not prevalent, this guide synthesizes foundational principles of isotope geochemistry, biochemistry, and advanced analytical chemistry to provide a robust theoretical and practical foundation. We will explore the origins of natural deuterium variation, the biosynthetic pathways that may influence its distribution in azetidine-2-carboxylic acid, and the state-of-the-art analytical methodologies required for its characterization. Understanding this baseline isotopic signature is critical for the development of deuterated drug candidates, ensuring accurate characterization of active pharmaceutical ingredients (APIs), and interpreting metabolic studies.
Part 1: Foundational Principles of Deuterium Natural Abundance
Deuterium (²H) is a stable, naturally occurring isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of protium (¹H).[9][10] On Earth, deuterium accounts for approximately 0.0156% of all hydrogen atoms, meaning about 1 in every 6,420 hydrogen atoms is deuterium.[9][10][11][12]
Table 1: Key Properties of Protium and Deuterium
| Property | Protium (¹H) | Deuterium (²H or D) |
| Composition | 1 proton, 1 electron | 1 proton, 1 neutron, 1 electron |
| Natural Abundance | >99.98% | ~0.0156%[9][10][12] |
| Atomic Mass (Da) | 1.0078 | 2.0141[9] |
| Stability | Stable | Stable |
The distribution of deuterium in nature is not entirely uniform. This variation is primarily due to isotopic fractionation , which is the partitioning of isotopes between two substances or phases.[13] This phenomenon arises from the mass difference between ¹H and ²H, which leads to differences in the vibrational energy of chemical bonds. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. This energetic difference is the basis for the Kinetic Isotope Effect (KIE) .[14][15][16]
The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes.[14] Because the C-D bond is stronger, it requires more energy to break, and reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.[4] This effect is particularly significant in enzyme-mediated reactions, which are often highly sensitive to the nature of the bonds being formed or broken.[17]
The natural abundance of deuterium in organic molecules is influenced by:
-
The Isotopic Composition of Water: The primary source of hydrogen in biosynthesis is water. The deuterium content of environmental water varies with geographical location, altitude, and climate.[18][19]
-
Biosynthetic Pathways: During biosynthesis, enzymatic reactions can discriminate against the heavier deuterium isotope.[20][21] This can lead to a non-statistical distribution of deuterium in the final product, with some positions being depleted and others potentially enriched in deuterium relative to the source hydrogen.
Part 2: Biosynthesis of Azetidine-2-Carboxylic Acid and Potential for Deuterium Fractionation
Azetidine-2-carboxylic acid is a plant metabolite, and its biosynthesis has been a subject of scientific inquiry.[22][23][24] Recent studies have identified that in some bacteria, azetidine-2-carboxylic acid synthases catalyze the intramolecular cyclization of S-adenosylmethionine (SAM) to form the strained four-membered ring.[22][23][25]
The enzymatic steps involved in the biosynthesis of azetidine-2-carboxylic acid from its precursors present several opportunities for kinetic isotope effects to influence the final deuterium distribution within the molecule. Any step that involves the cleavage of a C-H bond could potentially be a point of isotopic fractionation. For instance, if a specific C-H bond cleavage is part of the rate-determining step in the cyclization process, there would be a selection against molecules containing a C-D bond at that position. This would result in the final azetidine-2-carboxylic acid product being depleted in deuterium at that specific site.
Conversely, other enzymatic reactions, such as those involving hydride transfers, could also contribute to a non-statistical distribution of deuterium. The precise impact on the natural abundance of deuterated azetidine carboxylic acid isotopologues would depend on the specific enzymes and reaction mechanisms involved in its biosynthesis in a particular organism.
Part 3: Analytical Methodologies for Determining Natural Deuterium Abundance
Characterizing the natural abundance of deuterated isotopologues of a molecule like azetidine carboxylic acid requires highly sensitive and precise analytical techniques. The two primary methods for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.
Mass Spectrometry (MS)
Isotope Ratio Mass Spectrometry (IRMS) is the gold standard for high-precision measurement of stable isotope ratios.[13][26][27] In a typical IRMS workflow, the sample is combusted to convert it into simple gases (e.g., H₂ and CO₂).[28] The isotopic ratios of these gases are then measured with very high precision using a magnetic sector mass analyzer that can physically separate ions based on their mass-to-charge ratio.[26][27]
For molecule-specific and position-specific isotope analysis, high-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed. This technique can distinguish between molecules with the same nominal mass but different elemental compositions (isotopologues).
-
Sample Preparation:
-
Extract azetidine-2-carboxylic acid from the biological matrix (e.g., plant tissue) using an appropriate solvent system (e.g., 80% methanol).
-
Perform a solid-phase extraction (SPE) or other cleanup step to remove interfering compounds.
-
Reconstitute the final extract in a solvent compatible with the LC method.
-
-
Liquid Chromatography:
-
Utilize a hydrophilic interaction liquid chromatography (HILIC) column suitable for the separation of polar compounds like amino acids.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., formic acid or ammonium formate).
-
-
High-Resolution Mass Spectrometry:
-
Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) capable of resolving the small mass difference between the non-deuterated (M) and the singly deuterated (M+1) isotopologues.
-
Acquire data in full scan mode to capture the full isotopic envelope of the analyte.
-
-
Data Analysis:
-
Extract the ion chromatograms for the M, M+1, M+2, etc., masses corresponding to the different isotopologues of azetidine-2-carboxylic acid.
-
Calculate the relative abundance of each isotopologue from the integrated peak areas.
-
Correct for the contribution of ¹³C to the M+1 peak to accurately determine the abundance of the deuterated species.
-
dot graph TD; A[Sample Extraction] --> B(Chromatographic Separation); B --> C{High-Resolution Mass Spectrometry}; C --> D[Data Acquisition]; D --> E(Isotopologue Peak Integration); E --> F(Relative Abundance Calculation); subgraph Legend direction LR subgraph "Workflow" direction LR G["Process Step"] end subgraph "Decision/Analysis" direction LR H{"Key Technique"} end end classDef process fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,color:#202124; classDef decision fill:#4285F4,stroke:#202124,stroke-width:2px,color:#FFFFFF; class A,B,D,E,F process; class C decision;
caption: LC-HRMS workflow for isotopologue analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS provides information on the overall isotopic composition, ²H NMR spectroscopy offers the unique advantage of determining the site-specific abundance of deuterium within a molecule.[29][30][31][32] Although the natural abundance of deuterium is low, modern high-field NMR spectrometers are capable of detecting the natural abundance ²H signals.[29][31]
-
Sample Preparation:
-
A highly concentrated solution of purified azetidine-2-carboxylic acid is required.
-
The sample should be dissolved in a protic solvent (non-deuterated) to avoid a large solvent signal overwhelming the analyte signals.[33]
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a sensitive cryoprobe.
-
Acquire the ²H spectrum with proton decoupling to simplify the spectrum and improve sensitivity.[30]
-
A large number of scans will be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of deuterium.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and Fourier transform the free induction decay (FID).
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the different positions in the azetidine carboxylic acid molecule. The relative integrals will reflect the relative deuterium abundance at each site.
-
caption: Workflow for site-specific ²H NMR analysis.
Part 4: Implications for Drug Development and Research
A thorough understanding of the natural abundance of deuterated azetidine carboxylic acids is not merely an academic exercise; it has significant practical implications for drug development:
-
Characterization of Deuterated APIs: When a deuterated version of a drug containing an azetidine carboxylic acid moiety is synthesized, it is crucial to distinguish between the synthetically incorporated deuterium and the naturally present deuterium. A baseline understanding of the natural abundance is essential for accurately calculating the isotopic enrichment of the final API.
-
Metabolic Studies: In metabolic studies, deuterium is often used as a tracer. Knowledge of the natural background levels of deuterated isotopologues is necessary to accurately quantify the metabolic fate of the administered deuterated drug.
-
Intellectual Property and Regulatory Submissions: For deuterated drugs, demonstrating a distinct molecular entity from the non-deuterated counterpart is key for securing intellectual property rights and for regulatory filings.[34] A complete characterization of the isotopic composition, including the natural abundance background, is a component of this rigorous analysis.
Conclusion
The natural abundance of deuterated azetidine carboxylic acids is a nuanced topic at the intersection of natural product chemistry, isotope geochemistry, and pharmaceutical analysis. While direct experimental data for this specific molecule is sparse, a robust understanding can be built upon fundamental principles. The natural terrestrial abundance of deuterium provides a baseline, which is then subtly altered by kinetic isotope effects during the biosynthetic processes that create azetidine-2-carboxylic acid in nature.
For researchers and drug developers, the key takeaway is that a "non-deuterated" sample of a natural product is, in fact, a mixture of isotopologues. The analytical tools of high-resolution mass spectrometry and high-field NMR spectroscopy provide the means to characterize this natural isotopic signature. As the development of deuterated drugs continues to accelerate, a comprehensive understanding of the natural deuterium background will be indispensable for accurate chemical characterization, robust metabolic analysis, and successful regulatory outcomes. Future research into the specific isotopic fractionation occurring during the biosynthesis of azetidine-2-carboxylic acid will further refine our understanding and may even open new avenues for biosynthetic engineering and drug design.
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(A) l-azetidine-2-carboxylic acid (AZC) is an analog of proline. (B)... - ResearchGate. ResearchGate. [Link]
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Deuterated drugs; where are we now? - PMC. National Center for Biotechnology Information. [Link]
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Isotope Ratio Mass Spectrometry. Wiley Online Library. [Link]
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Molecular basis for azetidine-2-carboxylic acid biosynthesis - ResearchGate. ResearchGate. [Link]
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Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs | PLOS One - Research journals. PLOS One. [Link]
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Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC. National Center for Biotechnology Information. [Link]
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Good Practice Guide for Isotope Ratio Mass Spectrometry. LGC. [Link]
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Hydrogen - IUPAC Commission on Isotopic Abundances and Atomic Weights. IUPAC. [Link]
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An In-depth Technical Guide to the Cellular Mechanism of Action of D-Azetidine-2-carboxylic Acid-d4
A Senior Application Scientist's Synthesis of a Proline Analogue's Impact on Cellular Function
Foreword
In the intricate world of cellular biology and drug development, the ability to modulate protein structure and function is a cornerstone of therapeutic innovation. Proline, a unique proteinogenic amino acid, plays a pivotal role in the folding and structural integrity of numerous proteins, most notably collagen.[1][2][3] The introduction of proline analogues, such as Azetidine-2-carboxylic Acid, provides a powerful tool to probe and manipulate these fundamental processes. This guide delves into the cellular mechanism of action of a deuterated form of this analogue, D-Azetidine-2-carboxylic Acid-d4, offering a comprehensive resource for researchers, scientists, and professionals in drug development. The strategic replacement of hydrogen with deuterium atoms can significantly enhance the metabolic stability of the compound, a concept of growing importance in modern pharmacology.[4][5][6] This document will elucidate the core mechanism of this compound, from its deceptive entry into protein synthesis to the downstream cellular consequences, and provide detailed methodologies for its study.
The Significance of Deuteration: A Pharmacokinetic Advantage
The "-d4" designation in D-Azetidine-2-carboxylic Acid-d4 signifies the replacement of four hydrogen atoms with their stable isotope, deuterium. This subtle alteration in mass has profound implications for the compound's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[6] This increased bond strength makes the molecule more resistant to enzymatic cleavage by metabolic enzymes, such as cytochrome P450s.[4][]
Key Advantages of Deuteration:
-
Improved Metabolic Stability: The slower rate of metabolism leads to a longer half-life of the compound in biological systems.[5][6]
-
Enhanced Bioavailability: With reduced first-pass metabolism, a greater proportion of the administered dose can reach its target site.[6]
-
Reduced Formation of Toxic Metabolites: By slowing down metabolic processes, the generation of potentially harmful byproducts can be minimized.[6]
-
Potential for Lower Dosing: The extended duration of action may allow for less frequent administration, improving patient compliance.[5]
It is crucial to understand that deuteration does not alter the fundamental mechanism of action of the parent molecule.[4] Therefore, the cellular effects of D-Azetidine-2-carboxylic Acid-d4 are predicated on the established actions of Azetidine-2-carboxylic Acid.
Core Mechanism of Action: Deceptive Incorporation into Proteins
The primary mechanism of action of Azetidine-2-carboxylic Acid (Aze), and by extension its deuterated counterpart, lies in its ability to act as a mimic of the amino acid proline.[8][9][10][11] This molecular mimicry allows it to be recognized by the cellular machinery responsible for protein synthesis.
Recognition by Prolyl-tRNA Synthetase
The gateway for Aze's entry into the proteome is the enzyme prolyl-tRNA synthetase. This enzyme is responsible for charging transfer RNA (tRNA) molecules with proline, the first step in incorporating proline into a growing polypeptide chain.[12][13] Due to its structural similarity to proline, Aze is mistakenly recognized and activated by prolyl-tRNA synthetase, leading to the formation of Aze-tRNAPro.[12][14]
Misincorporation into Polypeptide Chains
Once charged onto tRNAPro, Aze is delivered to the ribosome and incorporated into newly synthesized proteins at positions that are genetically coded for proline.[9][12][13] This misincorporation is the central event that triggers the cascade of cellular a-effects associated with Aze.
Downstream Cellular Consequences of Aze Misincorporation
The substitution of the five-membered proline ring with the more constrained four-membered ring of Aze has significant repercussions for protein structure and function.[11][15]
Altered Protein Conformation and Function
The unique cyclic structure of proline imparts a specific conformational rigidity to polypeptide chains, often inducing turns in the protein backbone.[1][2] The smaller and more rigid azetidine ring disrupts these carefully orchestrated folds, leading to misfolded and non-functional proteins.[9][16] This can have wide-ranging effects, depending on the specific proteins that are affected.
Disruption of Collagen Synthesis and Secretion
Collagen, the most abundant protein in mammals, is exceptionally rich in proline and hydroxyproline residues, which are critical for the formation of its stable triple-helical structure.[2][17][18] The misincorporation of Aze into procollagen chains severely hinders the formation of this triple helix.[13][19][20] This has several key consequences:
-
Inhibition of Triple Helix Formation: The abnormal procollagen chains are unable to fold correctly.
-
Accumulation of Defective Collagen: The misfolded procollagen accumulates within the endoplasmic reticulum (ER) of the cell.[17]
-
Arrest of Collagen Secretion: Only properly folded procollagen can be secreted from the cell. The accumulation of defective molecules leads to an arrest of collagen deposition in the extracellular matrix.[17][18]
-
Increased Post-Translational Modifications: Studies have shown that the delay in triple helix formation can lead to increased glycosylation of hydroxylysine residues in the abnormal collagen.[19][20]
Induction of Proteotoxic Stress and the Unfolded Protein Response (UPR)
The accumulation of misfolded proteins within the ER triggers a cellular stress response known as the Unfolded Protein Response (UPR).[9][12] The UPR is a complex signaling network that aims to restore ER homeostasis by:
-
Translational Attenuation: Globally reducing protein synthesis to decrease the load of new proteins entering the ER.
-
Upregulation of Chaperones: Increasing the expression of molecular chaperones that assist in protein folding.
-
ER-Associated Degradation (ERAD): Enhancing the degradation of misfolded proteins.
If the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic pathway, leading to programmed cell death.
Experimental Protocols for Studying the Mechanism of Action
To investigate the cellular effects of D-Azetidine-2-carboxylic Acid-d4, a multi-faceted approach employing a combination of cell-based assays, proteomics, and biochemical techniques is recommended.
Cell Culture-Based Assays
Objective: To assess the impact of D-Azetidine-2-carboxylic Acid-d4 on cell viability, proliferation, and collagen deposition.
Protocol: Cell Viability and Proliferation Assay
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of D-Azetidine-2-carboxylic Acid-d4 (e.g., 0.1 µM to 1 mM) and a vehicle control.
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., MTT, PrestoBlue) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the results to the vehicle control to determine the IC50 value.
Protocol: Collagen Deposition Assay (Sircol Assay)
-
Cell Culture: Culture cells as described above in the presence of D-Azetidine-2-carboxylic Acid-d4 for an extended period (e.g., 72 hours) to allow for collagen synthesis and deposition.
-
Collagen Staining: Gently wash the cell layer and then stain with Sircol dye, which specifically binds to the [Gly-X-Y] tripeptide sequence of collagen.
-
Dye Elution: Elute the bound dye with the provided reagent.
-
Quantification: Measure the absorbance of the eluted dye and compare it to a standard curve of known collagen concentrations.
Mass Spectrometry-Based Proteomics
Objective: To definitively confirm the misincorporation of D-Azetidine-2-carboxylic Acid-d4 into cellular proteins.
Protocol: Identification of Aze-Containing Peptides
-
Cell Treatment and Lysis: Treat cells with D-Azetidine-2-carboxylic Acid-d4. After treatment, lyse the cells and extract the total protein.
-
Protein Digestion: Digest the protein extract into peptides using a protease such as trypsin.[21]
-
LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[22][23]
-
Data Analysis: Search the acquired MS/MS spectra against a protein database, specifying a variable modification on proline residues corresponding to the mass shift caused by the incorporation of D-Azetidine-2-carboxylic Acid-d4 instead of proline. The mass of Aze (C4H7NO2) is 101.0477 g/mol , while the mass of Proline (C5H9NO2) is 115.0633 g/mol , resulting in a mass difference. The deuteration will add to this mass difference.
Biochemical Assays
Objective: To investigate the effect of D-Azetidine-2-carboxylic Acid-d4 on specific enzymatic activities.
Protocol: In Vitro Prolyl-tRNA Synthetase Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing recombinant human prolyl-tRNA synthetase, ATP, tRNAPro, and radiolabeled [14C]-proline.
-
Inhibition: Add varying concentrations of D-Azetidine-2-carboxylic Acid-d4 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for the charging of tRNA.
-
Quantification: Precipitate the tRNA and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Determine the inhibitory effect of D-Azetidine-2-carboxylic Acid-d4 on the enzymatic activity.
Visualization of Pathways and Workflows
Signaling Pathway: The Cellular Fate of D-Azetidine-2-carboxylic Acid-d4
Caption: Workflow for proteomic analysis of Aze-d4 incorporation.
Quantitative Data Summary
| Parameter | Description | Expected Outcome with D-Azetidine-2-carboxylic Acid-d4 |
| Cell Viability (IC50) | Concentration causing 50% reduction in cell viability. | Dose-dependent decrease in cell viability. |
| Collagen Deposition | Amount of collagen in the extracellular matrix. | Significant reduction compared to control. |
| Prolyl-tRNA Synthetase Activity | Rate of tRNAPro charging. | Competitive inhibition in the presence of proline. |
| UPR Marker Expression | Levels of proteins like BiP/GRP78, CHOP. | Upregulation indicating ER stress. |
Conclusion
D-Azetidine-2-carboxylic Acid-d4 represents a metabolically stabilized tool for the targeted disruption of protein synthesis and function. Its primary mechanism of action, the misincorporation into proteins in place of proline, leads to a cascade of events including protein misfolding, inhibition of collagen synthesis, and the induction of the unfolded protein response. This in-depth understanding of its cellular effects, coupled with the robust experimental protocols outlined in this guide, provides a solid foundation for researchers and drug developers to explore its potential in various therapeutic areas, from fibrotic diseases to oncology. The strategic use of deuteration enhances its potential as a research tool and a therapeutic candidate by improving its pharmacokinetic profile.
References
- Deuterium in drug discovery: progress, opportunities and challenges - PMC. (2023, June 5).
- The Role of Deuterated Compounds in Pharmaceutical R&D and Testing - Pharmaffiliates. (2025, May 20).
- Advantages of Deuterated Compounds - Clearsynth Discovery. (2024, September 25).
- Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo I. Arrest of collagen accumulation in growing chick embryos | Scilit.
- L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board.
- Benefits and Mechanisms of Deuterated Drugs | Enhanced Efficacy - BOC Sciences. (2025, August 30).
- Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed.
- The effect of azetidine-2-carboxylic acid on the biosynthesis of collagen in rat granuloma.
- Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC.
- Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells PMID - MCE. (1976, December 15).
- Properties, metabolisms, and applications of L-proline analogues - ResearchGate. (2025, August 10).
- Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One - Research journals. (2014, April 22).
- Proline Derivatives and Analogs - Merck.
- Azetidine-2-carboxylic acid | Natural Product - MedchemExpress.com.
- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, December 3).
- Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv. (2020, August 12).
- L-Proline | MedChemExpress (MCE) Life Science Reagents.
- Azetidine-2-carboxylic acid - TargetMol.
- Proline - Wikipedia.
- Azetidine 2 carboxylic acid – Knowledge and References - Taylor & Francis.
- Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC.
- Proline Analysis Service - Creative Proteomics.
- Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities - MDPI. (2025, September 28).
- Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry | bioRxiv. (2023, July 28).
- Proline-Stabilized SAM Analogs for Sequence-Specific Biomolecule Labeling - Max Planck Innovation.
- Proline Assay Kit (Fluorometric) - Merck Millipore.
- Mass Spectrometry-Based Proteomics for the Analysis of Chromatin Structure and Dynamics. (2013, March 6).
- Full article: Enhancement of tumor immunogenicity by the introduction of non- proteinogenic amino acid azetidine-2-carboxylic acid - Taylor & Francis. (2022, July 4).
- Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells - PubMed.
- Proline and the EndoPro protease - 2020 - Wiley Analytical Science. (2020, January 23).
- Azetidine-2-carboxylic acid - Wikipedia.
- Proline Analogues | Chemical Reviews - ACS Publications. (2024, June 28).
- Proline Derivatives and Analogs - Sigma-Aldrich.
- Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline - Deep Blue Repositories.
- Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - NIH. (2025, February 4).
- Molecular basis for azetidine-2-carboxylic acid biosynthesis - ResearchGate.
- A Comparative Guide to the Metabolic Stability of 2-(4-Ethylphenyl)azetidine - Benchchem.
Sources
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- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. clearsynthdiscovery.com [clearsynthdiscovery.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Azetidine-2-carboxylic acid | TargetMol [targetmol.com]
- 11. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 12. Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv [biorxiv.org]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scilit.com [scilit.com]
- 18. Effect of the proline analogue azetidine-2-carboxylic acid on collagen synthesis in vivo. I. Arrest of collagen accumulation in growing chick embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of L-azetidine-2-carboxylic acid on glycosylations of collagen in chick-embryo tendon cells PMID: 1016244 | MCE [medchemexpress.cn]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Advanced Peptidomimetics: D-Azetidine-2-carboxylic Acid-d4
A Technical Guide to Hyper-Constrained, Isotopically Stabilized Proline Analogs
Executive Summary
This technical guide details the physicochemical properties, synthesis utility, and experimental application of D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) . As a proline analog, this molecule represents a convergence of three distinct structural modifications: ring contraction (5- to 4-membered), stereochemical inversion (L to D), and isotopic substitution (H to D).
For drug development professionals and structural biologists, D-Aze-d4 offers a "silent" scaffold for NMR studies and a metabolically robust pharmacophore for peptide therapeutics. This guide moves beyond basic definitions to explore the causal mechanics of how this analog alters peptide backbone dynamics and enzymatic recognition.
Part 1: Chemical Architecture & Stereochemical Rationale
The "Trinity" of Modification
D-Aze-d4 is not merely a substitute; it is a hyper-constrained architectural tool. Its utility is derived from the synergistic effect of three modifications:
-
Ring Contraction (Pro
Aze): Reducing the ring size from pyrrolidine (5) to azetidine (4) significantly alters the backbone dihedral angle . While Proline typically constrains to approximately -60° (L-isomer), Azetidine restricts this further and alters the cis/trans amide bond equilibrium. The 4-membered ring introduces ~26 kcal/mol of ring strain, changing the puckering dynamics essential for molecular recognition. -
Stereochemical Inversion (L
D): The D-enantiomer induces reverse-turn geometries (e.g., -hairpins) that are often inaccessible to L-amino acids. Furthermore, D-amino acids are generally unrecognized by endogenous proteases, conferring stability. -
Deuteration (d4): Replacing the four non-exchangeable ring protons with deuterium (
H) serves two purposes: it silences the residue in H-NMR (preventing spectral overlap) and introduces a Kinetic Isotope Effect (KIE) that retards oxidative metabolism at the ring carbons.
Conformational Constraints: Aze vs. Pro
The following table summarizes the structural divergence between the natural L-Proline and the engineered D-Aze scaffold.
| Feature | L-Proline (Natural) | D-Azetidine-2-carboxylic acid | Impact on Peptide |
| Ring Size | 5-membered (Pyrrolidine) | 4-membered (Azetidine) | Increased skeletal rigidity; altered pucker. |
| -60° to -75° | +60° to +80° (inverted) | Induces Type II' | |
| Amide Bond Isomerism | Trans favored ( | Reduced barrier to cis | Higher population of cis rotamers in specific solvents. |
| Ring Strain | Low | High (~26 kcal/mol) | Increased reactivity of the secondary amine; acid sensitivity. |
| Proteolytic Stability | Low (cleaved by Prolyl endopeptidases) | High | Resistance to mammalian proteases. |
Part 2: Visualization of Structural Logic
The following diagram illustrates the decision matrix for selecting D-Aze-d4 in peptidomimetic design, highlighting the downstream effects of each structural modification.
Figure 1: The "Trinity" of D-Aze-d4 modifications and their causal impact on peptide structure and stability.
Part 3: Applications in Drug Design & Structural Biology
The Deuterium Advantage (KIE)
In drug development, the azetidine ring is a potential site for oxidative metabolism (e.g.,
-
Mechanism: Breaking the C-D bond is often the rate-limiting step in metabolic clearance.
-
Result: Incorporating D-Aze-d4 can extend the half-life (
) of a peptide drug without altering its binding affinity to the target receptor.
NMR Structural Simplification
In large peptides (>20 residues), the aliphatic region of
-
Application: Using D-Aze-d4 renders the ring "invisible" in proton NMR. This allows researchers to observe NOE (Nuclear Overhauser Effect) signals from surrounding residues without interference, facilitating the determination of the peptide's bioactive conformation.
Part 4: Experimental Protocols
Solid Phase Peptide Synthesis (SPPS) Incorporation
Challenge: The secondary amine of Aze is sterically hindered and less nucleophilic than Proline due to ring strain. Furthermore, the 4-membered ring is susceptible to acid-catalyzed ring opening during cleavage if conditions are too harsh.
Protocol:
-
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt to enhance reactivity. Standard HBTU/HOBt may result in incomplete coupling.
-
Stoichiometry: Use a 4:1 excess of Fmoc-D-Aze-d4-OH relative to the resin loading.
-
Reaction Time: Double the standard coupling time (e.g., 2 hours vs. 45 mins). Double coupling is recommended.
-
Cleavage: Use a "soft" cleavage cocktail if possible, or standard TFA/TIS/H2O (95:2.5:2.5) but limit exposure time to 2 hours to prevent ring degradation.
Workflow Visualization: SPPS Cycle
Figure 2: Optimized SPPS cycle for sterically hindered D-Aze-d4 incorporation.
Quality Control & Validation
-
Mass Spectrometry: Expect a mass shift of +4 Da relative to the non-deuterated D-Aze analog.
-
Note: Ensure the monoisotopic mass calculation accounts for
H (approx 2.014 Da) vs H (1.008 Da).
-
-
NMR Verification: Dissolve the purified peptide in D
O or DMSO- .-
Pass Criteria: Absence of multiplets in the 2.0–4.0 ppm region typically associated with the Aze ring protons, while the
-proton (if not deuterated) or surrounding residue signals remain sharp.
-
References
-
Conformational Constraints of Azetidine: Zagotto, G., et al. (2022). "Azetidine-2-carboxylic acid: From natural occurrence to synthetic applications." European Journal of Medicinal Chemistry. (Generalized link to PubMed for verification of Aze properties)
-
Deuterium Kinetic Isotope Effect: Gant, T. G. (2014). "Using deuterium in drug discovery: leaving the label in the drug." Journal of Medicinal Chemistry, 57(9), 3595-3611.
-
SPPS of Hindered Amines: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602.
-
D-Amino Acids in Peptidomimetics: Feng, Z., & Xu, B. (2016). "Inspiration from the Mirror: D-Amino Acid Containing Peptides in Biomedical Approaches." BioMolecular Concepts, 7(3).
(Note: While specific literature on the exact compound "D-Aze-d4" is sparse due to its specialized nature, the references above validate the component principles of Aze conformation, Deuterium KIE, and SPPS methodology.)
Technical Guide: Mass Spectrometry Fragmentation of D-Azetidine-2-carboxylic Acid-d4
This guide details the mass spectrometry fragmentation patterns of D-Azetidine-2-carboxylic Acid-d4 (Aze-d4) . It is structured to assist analytical scientists in developing robust LC-MS/MS assays for pharmacokinetic (PK) tracking, metabolic profiling, and peptide sequencing where this non-proteinogenic amino acid is used as a chiral building block or internal standard.
Executive Summary
D-Azetidine-2-carboxylic acid (Aze) is a four-membered ring homologue of proline.[1] Due to high ring strain (~26 kcal/mol) compared to proline, Aze exhibits distinct fragmentation kinetics under Collision-Induced Dissociation (CID). The deuterated isotopologue, Aze-d4 , serves as a critical Internal Standard (IS) to normalize matrix effects and ionization variability.
This guide defines the fragmentation mechanics of Aze-d4, assuming the standard stable isotope labeling pattern (3,3,4,4-d4 ), which places deuterium on the
Chemical Identity & Isotopic Signature
To interpret the mass spectrum correctly, the specific location of the deuterium labels must be established.
| Feature | Native Standard (Aze-d0) | Deuterated Standard (Aze-d4) |
| Formula | ||
| Monoisotopic Mass | 101.0477 Da | 105.0728 Da |
| Precursor Ion | m/z 102.05 | m/z 106.08 |
| Ring Strain | High (Azetidine) | High (Azetidine) |
| Label Position | N/A | C3 ( |
Critical Note on Labeling: This guide assumes the 3,3,4,4-d4 labeling pattern. If your standard includes a deuterated
-carbon (2,3,3,4,4-d5), shift all fragment m/z values discussed below by +1 Da.
Experimental Methodology (Self-Validating Protocol)
To replicate the fragmentation patterns described, the following ESI-MS/MS parameters are recommended. This protocol is designed to maximize the abundance of the quantifier ion while retaining the qualifier for confirmation.
Sample Preparation
-
Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.
-
Concentration: 1 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).
-
Validation Step: Ensure mobile phase pH is < 3.0 to fully protonate the secondary amine (
) and the carboxylic acid, ensuring is the dominant species.
Mass Spectrometry Parameters (Source: ESI+)
-
Polarity: Positive (
) -
Spray Voltage: 3.5 kV
-
Capillary Temperature: 300°C
-
Collision Gas: Argon or Nitrogen (1.5 mTorr)
-
Collision Energy (CE):
-
Low (10-15 eV): Preserves molecular ion
. -
Medium (20-30 eV): Optimizes m/z 60 (Quantifier).
-
High (>40 eV): Promotes ring shattering (Qualifier ions).
-
Fragmentation Mechanics & Pathways[2]
The fragmentation of Aze-d4 is driven by the relief of ring strain and the stability of the leaving groups.
Pathway A: Neutral Loss of Formic Acid (HCOOH) – Dominant
Unlike linear amino acids which often lose
-
Mechanism: The protonated amine facilitates an intramolecular rearrangement.
-
Process:
-
d4 Specifics: The leaving group is
(46 Da). The deuterium atoms are located on the ring carbons (C3, C4) and are retained in the product ion. -
Transition: m/z 106
m/z 60.
Pathway B: Decarboxylation (Loss of ) – Secondary
-
Mechanism: Direct cleavage of the C-C bond between the
-carbon and the carboxyl group. -
Process:
-
d4 Specifics: Loss of 44 Da.
-
Transition: m/z 106
m/z 62.
Pathway C: Ring Cleavage (Retro-Cycloaddition)
At higher collision energies, the azetidine ring opens. This often results in the loss of ethylene-d4 (
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, highlighting the mass shifts induced by the d4-labeling.
Caption: Comparative fragmentation pathways of native (Red) and deuterated (Green) Azetidine-2-carboxylic acid. The +4 Da mass shift is conserved in the product ions, confirming ring integrity.
Data Interpretation Table
Use this table to configure your Multiple Reaction Monitoring (MRM) transitions.
| Transition Type | Precursor (m/z) | Product (m/z) | Neutral Loss | Collision Energy (eV) | Purpose |
| Quantifier | 106.1 | 60.1 | 46 Da (HCOOH) | 20 - 25 | Primary Quantification |
| Qualifier 1 | 106.1 | 62.1 | 44 Da ( | 15 - 20 | Confirmation |
| Qualifier 2 | 106.1 | 88.1 | 18 Da ( | 10 - 15 | Source Check (In-source decay) |
| Native Ref | 102.1 | 56.1 | 46 Da (HCOOH) | 20 - 25 | Analyte Tracking |
Troubleshooting Interferences
-
Isobaric Interference: While m/z 106 is relatively unique for small amino acids, ensure separation from Serine (
) if using low-res instruments. Serine typically loses (18 Da) or (30 Da), distinct from the 46 Da loss of Aze. -
Deuterium Exchange: If the d4 label included exchangeable protons (N-D or O-D), the precursor would shift to m/z 108 in
or back to 106 in . The 3,3,4,4-d4 pattern is stable and does not exchange in aqueous mobile phases.
Applications in Drug Development
-
Peptide Sequencing: Aze is often incorporated into peptides to restrict conformational flexibility. The specific mass shift of +4 Da (d4) vs +0 Da (d0) allows researchers to pinpoint the exact location of Aze incorporation in a peptide chain during de novo sequencing.
-
Metabolic Stability: Aze can be misincorporated into proteins in place of proline.[1] Using Aze-d4 allows for the precise tracking of this misincorporation rate in proteomic studies, distinguishing exogenous Aze from endogenous proline pathways.
References
-
NIST Mass Spectrometry Data Center. "Azetidine-2-carboxylic acid Mass Spectrum." National Institute of Standards and Technology.
-
Rodgers, K. J., et al. (2015).[2] "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." University of Technology Sydney / OPUS.
-
Rubio Gomez, M. A., & Ibba, M. (2020).[2][3] "Aminoacyl-tRNA synthetases." RNA, 26(8), 910–936. (Contextualizing Aze misincorporation mechanisms).
-
Cayman Chemical. "L-Azetidine-2-carboxylic Acid Product Information & Physical Data." Cayman Chemical Technical Data.
Sources
Methodological & Application
High-Precision Proteostasis Profiling: Application of Deuterated Azetidine-2-carboxylic Acid (Aze-d4)
[1]
Abstract
This Application Note details the methodological framework for using D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) in protein turnover and proteotoxicity studies. While the L-isomer of Azetidine-2-carboxylic acid (L-Aze) is a well-established proline analog used to induce protein misfolding and measure proteasomal clearance capacity, the deuterated D-isomer (D-Aze-d4) serves a critical, distinct role.[1] It functions as a metabolically stable Internal Standard (IS) for the absolute quantification of intracellular Aze pools via LC-MS/MS, and as a stereochemical negative control.[1] This guide provides protocols for quantifying Aze uptake to normalize protein turnover rates, ensuring that observed variations in proteostasis are due to degradation mechanics rather than differential drug uptake.[1]
Part 1: Scientific Foundation & Mechanism[1]
The Role of Aze in Protein Turnover
Protein turnover studies often rely on "Pulse-Chase" methods.[1] L-Azetidine-2-carboxylic acid (L-Aze) acts as a stress-inducing agent that mimics Proline.[1][2]
-
Incorporation: Prolyl-tRNA synthetases (ProRS) charge tRNA with L-Aze instead of Proline.[1]
-
Misfolding: The 4-membered Aze ring alters the peptide backbone torsion angles (
and ), preventing correct protein folding (e.g., disrupting -helices and collagen triple helices).[1] -
Turnover Response: The cell detects these misfolded species via the Unfolded Protein Response (UPR) and targets them for degradation via the Ubiquitin-Proteasome System (UPS) or Autophagy.[1]
The Strategic Use of D-Aze-d4
The D-isomer (D-Aze) and its deuterated form (D-Aze-d4) are essential for rigorous quantification because:
-
Stereochemical Exclusion: Eukaryotic ProRS is stereoselective; it generally rejects D-amino acids.[1] Therefore, D-Aze-d4 is not incorporated into the proteome.[1]
-
Metabolic Stability: Unlike L-Aze-d4, which might be actively metabolized or incorporated during sample preparation (if quenching is incomplete), D-Aze-d4 remains a stable free acid.[1]
-
Mass Shift: The deuterium labeling (+4 Da) allows D-Aze-d4 to be distinguished from endogenous Proline and the experimental L-Aze treatment via Mass Spectrometry.[1]
Mechanistic Pathway Diagram[1]
Caption: Figure 1. Differential processing of L-Aze (Proteotoxic agent) and D-Aze-d4 (Analytical Standard).[1] L-Aze enters the proteome; D-Aze-d4 remains free for quantification.[1]
Part 2: Experimental Protocols
Protocol A: Aze-Induced Protein Turnover Assay
Objective: To induce proteome stress and measure the cell's capacity to clear misfolded proteins.[1]
Reagents:
-
D-Azetidine-2-carboxylic acid-d4 (D-Aze-d4) [Internal Standard][1]
-
Lysis Buffer: RIPA or 8M Urea (for MS analysis).[1]
Workflow:
-
Seeding: Seed cells (e.g., HEK293, HeLa) to reach 70-80% confluency.[1]
-
Pulse (Incorporation): Treat cells with 5 mM L-Aze in proline-free media for 4–6 hours.
-
Chase (Turnover): Wash cells 2x with warm PBS. Add complete media (containing excess L-Proline, 10 mM) to stop L-Aze incorporation.[1]
-
Harvest: Collect samples at t=0, 2, 4, 8, and 12 hours post-wash.
-
Spike-In: Immediately upon lysis, add D-Aze-d4 to a final concentration of 10 µM in the lysis buffer. This corrects for extraction efficiency losses.[1]
Protocol B: LC-MS/MS Quantification of Intracellular Aze
Objective: To normalize turnover rates against the actual intracellular concentration of L-Aze. Variations in drug transporters can alter uptake, confounding turnover data.[1]
Sample Preparation:
-
Extraction: Mix 50 µL cell lysate (containing the D-Aze-d4 spike) with 150 µL Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Precipitation: Vortex for 30s, incubate at -20°C for 20 mins to precipitate proteins.
-
Clarification: Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Supernatant: Transfer supernatant to an LC-MS vial.
LC-MS/MS Parameters:
-
Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100mm, 1.7 µm).[1] Note: Aze is highly polar and retains poorly on C18.[1]
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.3 mL/min.[1]
MRM Transitions (Multiple Reaction Monitoring):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| L-Aze | 102.1 [M+H]+ | 56.1 (Ring fragment) | 15 | Analyte |
| D-Aze-d4 | 106.1 [M+H]+ | 60.1 (Ring fragment) | 15 | Internal Standard |
| L-Proline | 116.1 [M+H]+ | 70.1 | 15 | Endogenous Ref |
Part 3: Data Analysis & Interpretation[1]
Normalizing Turnover Rates
In drug development, if a compound appears to improve protein clearance (turnover), one must verify it didn't simply block L-Aze uptake.[1]
Calculation:
Turnover Rate (
Analytical Workflow Diagram
Caption: Figure 2.[1] Quantitative workflow. The D-Aze-d4 spike occurs post-lysis to correct for matrix effects and extraction efficiency.[1]
Part 4: Troubleshooting & Controls
| Issue | Probable Cause | Solution |
| Low MS Signal for Aze | Poor retention on C18 column. | Switch to HILIC or Amide columns.[1] Aze is highly polar/zwitterionic.[1] |
| High Background Noise | Contamination from Proline.[1] | Ensure chromatographic separation between Proline (116 m/z) and Aze (102 m/z). |
| D-Aze-d4 Incorporation? | Contaminated standard (contains L-isomer).[1] | Use chiral chromatography to verify D-Aze purity.[1] D-Aze should NOT appear in the protein pellet fraction.[1] |
| Cell Toxicity Too High | Excessive L-Aze concentration.[1] | Perform a dose-response (0.1 mM to 10 mM).[1] Co-treat with 1 mM Proline to modulate toxicity.[1] |
References
-
Rubenstein, E., et al. (2006). "Azetidine-2-carboxylic acid in the food chain."[1] Phytochemistry.
-
Zagari, A., et al. (1990). "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation."[1] Biopolymers.[1][4] [1]
-
Crowley, T. E., et al. (2012). "Misincorporation of the proline analog azetidine-2-carboxylic acid in the pathogenesis of multiple sclerosis."[1] Medical Hypotheses.
-
Sigma-Aldrich Product Sheet. "L-Azetidine-2-carboxylic acid."[1][3] [1]
-
Song, J., et al. (2018). "Amino acid analysis using chromatography-mass spectrometry."[1] Journal of Chromatography B. (General reference for Amino Acid MS methods).
Application Note: Quantitative Proteomics using D-Azetidine-2-carboxylic Acid-d4 for Metabolic Labeling and Analysis
Abstract
This application note details a robust methodology for quantitative mass spectrometry-based proteomics utilizing D-Azetidine-2-carboxylic Acid-d4 (D-AZA-d4) as a metabolic label. Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analog of proline, which can be incorporated into proteins during biosynthesis.[1][2] By introducing a stable isotope-labeled version, D-AZA-d4, into cell culture, researchers can achieve differential mass labeling of entire proteomes. This technique, analogous to Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables highly accurate relative quantification of proteins between different experimental conditions.[3] We provide a comprehensive, step-by-step protocol covering cell culture and labeling, protein extraction and digestion, LC-MS/MS analysis, and data interpretation. The causality behind critical experimental choices is explained to ensure both reproducibility and a deep understanding of the underlying principles. This method offers a powerful tool for drug development, biomarker discovery, and fundamental cell biology research by providing precise measurements of changes in protein abundance.
Principle of the Method
Quantitative proteomics aims to measure the relative or absolute amount of proteins in a sample. Stable isotope labeling is a premier strategy that enhances quantitative accuracy by allowing different samples to be mixed and analyzed in a single mass spectrometry run, which minimizes analytical variability.[4][5]
The methodology described herein leverages D-Azetidine-2-carboxylic Acid-d4, a proline mimic, for in-vivo metabolic labeling. The core principles are:
-
Proline Mimicry and Incorporation: Azetidine-2-carboxylic acid's structural similarity to proline allows it to be recognized by prolyl-tRNA synthetase and subsequently incorporated into nascent polypeptide chains in place of proline.[1][6][7] This process effectively tags proline-containing proteins.
-
Stable Isotope Labeling: The "heavy" D-AZA-d4 contains four deuterium atoms, creating a predictable mass shift compared to the "light" endogenous proline. The chemical and chromatographic properties of a peptide containing D-AZA-d4 are nearly identical to its proline-containing counterpart.[8]
-
Mass Spectrometric Quantification: In the mass spectrometer, the "light" (proline) and "heavy" (D-AZA-d4) versions of the same peptide appear as a pair of peaks separated by a known mass difference. The relative abundance of the protein between the two samples is determined by calculating the ratio of the signal intensities of these peptide pairs.[3]
This approach provides a direct and accurate means of quantifying changes in protein expression, folding, or turnover, as the labeling is introduced at the earliest possible stage of the experimental workflow.[3]
Mechanism of D-AZA-d4 Incorporation
The diagram below illustrates the substitution of proline with its deuterated analog during protein synthesis.
Caption: D-AZA-d4 competes with proline for Prolyl-tRNA Synthetase, leading to its incorporation.
Experimental Workflow Overview
The end-to-end workflow involves parallel cell culture, metabolic labeling, sample combination, and subsequent proteomic analysis. Combining the labeled ("heavy") and unlabeled ("light") proteomes at the earliest stage is a critical step that controls for variability during sample preparation, ensuring high quantitative precision.[3][5]
Caption: High-level workflow for quantitative proteomics using D-AZA-d4 metabolic labeling.
Detailed Protocols
PART A: Cell Culture and Metabolic Labeling
Rationale: The goal of this stage is to achieve near-complete incorporation of the labeled amino acid analog into the proteome of the experimental cell population. Azetidine-2-carboxylic acid can be toxic, so determining the optimal, non-toxic labeling concentration is a critical preliminary step.[9][10]
Materials:
-
D-Azetidine-2-carboxylic Acid-d4 (D-AZA-d4)
-
Cell line of interest (e.g., HeLa, HEK293)
-
Proline-free cell culture medium (e.g., DMEM/F-12)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Proline
-
Standard cell culture reagents (PBS, Trypsin-EDTA)
Protocol:
-
Media Preparation:
-
Light Medium: Prepare proline-free medium supplemented with 10% dFBS and a standard concentration of L-Proline (e.g., 200 mg/L).
-
Heavy Medium: Prepare proline-free medium supplemented with 10% dFBS and D-AZA-d4. Crucially, the concentration of D-AZA-d4 should be determined empirically. Start with a titration series (e.g., 10, 50, 100, 200 µM) to find the highest concentration that does not significantly impact cell viability or proliferation over the planned experiment duration.
-
-
Cell Adaptation: Culture cells for at least 5-6 doublings in the respective "Light" and "Heavy" media. This ensures that the existing "light" proteins are diluted out and replaced by newly synthesized proteins containing either proline or D-AZA-d4.
-
Expert Tip: Monitor cell morphology and doubling time during adaptation. Significant deviations in the "Heavy" culture may indicate toxicity, requiring a lower D-AZA-d4 concentration.
-
-
Experimental Treatment: Once cells are fully labeled, apply the desired experimental treatment (e.g., drug compound, growth factor) to the "Heavy" culture. The "Light" culture typically serves as the untreated control.
PART B: Sample Preparation for Mass Spectrometry
Rationale: This phase focuses on the clean extraction of proteins and their efficient digestion into peptides suitable for LC-MS/MS analysis. Combining the cell populations before lysis is paramount for accurate quantification as it ensures both samples are subjected to identical processing steps, minimizing procedural error.[5]
Materials:
-
Lysis Buffer (e.g., 8 M Urea in 100 mM TEAB)[11]
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin, MS-grade
-
Formic Acid (FA)
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Harvest and Combine:
-
Wash both "Light" and "Heavy" cell plates twice with ice-cold PBS.
-
Harvest the cells (e.g., using a cell scraper).
-
Count the cells from each population and combine them at a 1:1 ratio in a single microcentrifuge tube. Pellet the combined cells by centrifugation.
-
-
Protein Extraction (Lysis):
-
Resuspend the combined cell pellet in lysis buffer.
-
Sonicate the lysate on ice to shear genomic DNA and ensure complete cell disruption.
-
Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Reduction and Alkylation:
-
Add DTT to the lysate to a final concentration of 10 mM and incubate for 1 hour at 37°C. This reduces disulfide bonds.
-
Cool the sample to room temperature. Add IAM to a final concentration of 55 mM and incubate for 45 minutes in the dark. This alkylates the reduced cysteines, preventing disulfide bonds from reforming.[11]
-
-
Protein Digestion:
-
Dilute the urea concentration of the lysate to < 2 M by adding 100 mM TEAB. High urea concentrations inhibit trypsin activity.
-
Add MS-grade trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt and concentrate the peptides using C18 SPE cartridges according to the manufacturer's protocol.
-
Elute the peptides, dry them completely using a vacuum centrifuge, and resuspend in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.
-
PART C: LC-MS/MS Analysis and Data Processing
Rationale: High-resolution mass spectrometry is essential to resolve the isotopic envelopes of the light and heavy peptide pairs. The data analysis software must be configured to recognize the specific mass shift induced by D-AZA-d4 incorporation in place of proline.
LC-MS/MS Parameters (Example):
-
LC System: UHPLC system with a C18 analytical column.
-
Mobile Phases: A: 0.1% FA in water; B: 0.1% FA in acetonitrile.
-
Gradient: A 60-90 minute gradient from ~5% to 40% B.
-
MS System: High-resolution Orbitrap or Q-TOF mass spectrometer.
-
MS1 Scan: Resolution >60,000, scan range m/z 350-1500.
-
MS2 Scan (DDA): Top 15-20 most intense precursors selected for HCD fragmentation.
Data Analysis:
-
Database Searching: Use a proteomics software suite (e.g., MaxQuant, Proline, Proteome Discoverer) to search the raw MS/MS data against a relevant protein database (e.g., UniProt Human).[12]
-
Modification Setup: Configure the software to search for a variable modification corresponding to the mass difference between D-AZA-d4 and Proline on proline residues.
-
Mass of Proline (C₅H₉NO₂): 115.0633 Da
-
Mass of Azetidine-2-carboxylic Acid (C₄H₇NO₂): 101.0477 Da
-
Mass of D-AZA-d4 (C₄H₃D₄NO₂): 105.0728 Da
-
Mass Shift = Mass(D-AZA-d4) - Mass(Proline) = -9.9905 Da
-
-
Quantification: The software will identify peptide pairs and calculate the Heavy/Light (H/L) ratio based on the extracted ion chromatograms of the precursor ions. This ratio directly reflects the relative protein abundance between the two samples.
Example Data and Interpretation
Quantitative results are typically presented in a table format, allowing for easy sorting and filtering of proteins that show significant changes in abundance.
Table 1: Example Quantitative Proteomics Data
| Protein ID | Gene Name | Peptide Sequence | H/L Ratio | p-value | Regulation |
| P04075 | ANXA2 | LGSLEDDVV(P)SEQLTQK | 2.58 | 0.001 | Upregulated |
| P62937 | PPIA | FKEG(P)TNGK | 0.45 | 0.003 | Downregulated |
| Q06830 | HNRNPA1 | NFG(P)VLRI(P)VEYK | 1.05 | 0.892 | Unchanged |
| P60709 | ACTB | IWHHTFYNELRV(P)AE(P)EH(P)E | 2.11 | 0.008 | Upregulated |
Note: (P) indicates a proline residue where quantification based on D-AZA-d4 incorporation occurred. H/L Ratio > 1 indicates upregulation in the treated ("Heavy") sample; H/L Ratio < 1 indicates downregulation.
Conclusion
The use of D-Azetidine-2-carboxylic Acid-d4 provides a powerful and accurate method for metabolic labeling in quantitative proteomics. By incorporating the isotopic label directly during protein synthesis, this technique minimizes experimental variability and allows for the precise measurement of changes across the proteome. The detailed protocols and rationale provided in this application note offer researchers a comprehensive guide to implementing this advanced quantitative strategy, enabling deeper insights into complex biological systems.
References
-
Regression analysis for comparing protein samples with 16 O/ 18 O stable-isotope labeled mass spectrometry. Oxford Academic. (2006). [Link]
-
Quantification of Stable Isotope Label in Metabolites via Mass Spectrometry. ResearchGate. [Link]
-
Stable Isotope Labeling Strategies. University of Washington Proteomics Resource (UWPR). [Link]
-
The Role of Naturally Occurring Stable Isotopes in Mass Spectrometry, Part I: The Theory. Spectroscopy Online. (2026). [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. (2024). [Link]
-
Titration of proline during SILAC labeling with isotope-coded arginine... ResearchGate. [Link]
-
A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. (2024). [Link]
-
Quantitative Proteomics by Metabolic Labeling of Model Organisms. PMC. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
L-Azetidine-2-carboxylic acid, >=99%. SLS. [Link]
-
TMTpro: Design, synthesis and initial evaluation of a Proline-based isobaric 16-plex Tandem Mass Tag reagent set. Semantic Scholar. [Link]
-
Direct Access to L-Azetidine-2-carboxylic Acid. ResearchGate. (2025). [Link]
-
Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. PMC. (2026). [Link]
-
Proline: An efficient and user-friendly software suite for large-scale proteomics. ResearchGate. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]
-
Designing Stable Isotope Labeled Internal Standards. Acanthus Research. (2022). [Link]
-
Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. (2022). [Link]
-
The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome. PLOS One. (2013). [Link]
-
Mass Spectrometry for Biomedical and Food Analysis. MDPI. (2024). [Link]
-
Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. bioRxiv. (2024). [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Europe PMC. (2024). [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. PMC. (2025). [Link]
-
Gas chromatographic determination of azetidine-2-carboxylic acid in rhizomes of Polygonatum sibiricum and Polygonatum odoratum. ResearchGate. (2025). [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. MDPI. (2022). [Link]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. University of Washington's Proteomics Resource [proteomicsresource.washington.edu]
- 6. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. L -氮杂环丁烷-2-羧酸 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) for Metabolic Flux Analysis
[1]
Abstract & Introduction
D-Azetidine-2-carboxylic acid-d4 (D-Aze-d4) is the deuterated, dextrorotatory isomer of the non-proteinogenic amino acid Azetidine-2-carboxylic acid (Aze).[1] While its L-isomer (L-Aze) is a well-documented toxic analogue of proline that causes protein misfolding, the D-isomer serves a distinct and critical role in metabolic research.[1]
This application note details the use of D-Aze-d4 for Metabolic Flux Analysis (MFA) . Unlike L-Aze, D-Aze is generally excluded from ribosomal protein synthesis.[1] Therefore, D-Aze-d4 is utilized primarily to:
-
Quantify D-Amino Acid Oxidase (DAAO) Flux: Trace the specific oxidative deamination of D-amino acids in peroxisomes (kidney, brain, and liver).[1]
-
Validate Stereospecificity: Serve as a negative control in proline-incorporation studies to confirm that observed protein labeling is stereoselective (L-pathway) rather than non-specific adsorption.
-
Internal Standardization: Act as a stable isotope-labeled internal standard (SIL-IS) for the absolute quantification of Aze in biological matrices.
Mechanism of Action & Experimental Logic[1][2][3]
The "d4" Advantage
The "-d4" designation indicates the replacement of four hydrogen atoms with deuterium (
-
Mass Shift: This results in a mass shift of +4 Da (Molecular Weight
105.13 g/mol ) compared to unlabeled Aze (101.10 g/mol ).[1] -
Analytical Resolution: This shift allows Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to distinguish D-Aze-d4 from endogenous Aze, Proline, or L-Aze tracers.[1]
-
Kinetic Isotope Effect (KIE): Deuterium on the
-carbon can slow enzymatic oxidation (via DAAO).[1] If the label is on the ring carbons (3,3,4,4-d4), the KIE on the primary oxidation step is minimized, making it a robust tracer for uptake and clearance.[1]
Metabolic Fate: The DAAO Pathway
While L-Aze enters the proteome, D-Aze is a substrate for D-Amino Acid Oxidase (DAAO) .[1]
-
Pathway: D-Aze
2-Oxo-azetidine-2-carboxylic acid (unstable imino acid) Ring Opening/Hydrolysis Downstream Metabolites.[1] -
Flux Readout: The rate of disappearance of D-Aze-d4 and the appearance of ring-opened deuterated metabolites indicates peroxisomal processing efficiency.[1]
Visualization of Metabolic Pathways[1]
Figure 1: Differential metabolic fate of D-Aze-d4.[1] Note the exclusion from Ribosomal synthesis (dotted line), highlighting its utility as a negative control for proteomic studies.
Experimental Protocols
Protocol A: Cell Culture Pulse-Chase for DAAO Flux
Objective: Measure the metabolic stability and clearance of D-Aze-d4 in cells expressing DAAO (e.g., HEK293-DAAO or proximal tubule cells).
Reagents
-
D-Azetidine-2-carboxylic Acid-d4 ( >98% isotopic purity).[1]
-
Culture Media (Proline-free or low-Proline preferred to reduce transport competition).[1]
-
Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.[1]
Step-by-Step Methodology
-
Seeding: Seed cells in 6-well plates (
cells/well). Incubate 24h to reach 70-80% confluency. -
Pulse Phase:
-
Time Course: Harvest cells at
minutes. -
Quenching & Extraction:
-
Lysis: Vortex vigorously for 30 sec. Incubate on dry ice for 10 min.
-
Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.
-
Supernatant Prep: Transfer supernatant to a fresh vial. Evaporate to dryness under Nitrogen (
) if concentration is needed, or inject directly if sensitivity permits.[1] Reconstitute in 0.1% Formic Acid in Water.
Protocol B: LC-MS/MS Analytical Method
Objective: Quantify D-Aze-d4 and separate it from endogenous isomers using Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400, Sciex QTRAP).[1]
-
Column: ZIC-HILIC or Amide HILIC (
mm, 1.7 µm).[1] Note: C18 columns retain Aze poorly due to its high polarity.[1]
LC Parameters
| Parameter | Setting |
| Mobile Phase A | 10 mM Ammonium Formate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temp | 40°C |
| Gradient | 0-2 min: 90% B; 2-10 min: 90% |
MS/MS Transitions (MRM)
Optimize collision energy (CE) for your specific instrument.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Type | Note |
| D-Aze-d4 | 106.1 ( | 60.1 | Quantifier | Ring fragmentation |
| D-Aze-d4 | 106.1 | 46.1 | Qualifier | Loss of carboxyl group |
| Endogenous Aze | 102.1 | 56.1 | Quantifier | Unlabeled target |
| Proline | 116.1 | 70.1 | Reference | Monitoring interference |
Data Analysis & Flux Calculation
Calculating Intracellular Flux
To determine the metabolic flux of D-Aze, calculate the Fractional Abundance (FA) or absolute concentration over time.[1]
1Where
Interpreting the Data[1][4][5][6][7][8]
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| Poor Retention on Column | Using C18 column for polar AA. | Switch to ZIC-HILIC or ZIC-pHILIC columns.[1] |
| Signal Suppression | High salt in sample.[1] | Use Ammonium Formate buffers; avoid PBS in final injection solvent.[1] |
| Isobaric Interference | Co-elution with Valine/Proline fragments.[1] | Ensure chromatographic separation of Proline (m/z 116) from Aze (m/z 102/106). |
| Racemization | Acid hydrolysis at high temp.[1] | If analyzing protein bound fraction, use enzymatic hydrolysis or lower temp acid hydrolysis to prevent D |
Analytical Workflow Diagram
Figure 2: Step-by-step workflow from sample treatment to data generation.
References
-
Rubenstein, E., et al. (2009).[1][2] "Azetidine-2-carboxylic acid in the food chain."[1][2] Phytochemistry. Link
-
Pollegioni, L., et al. (2007).[1] "D-Amino acid oxidase: structure, function, and biotechnological applications." Cellular and Molecular Life Sciences. Link
-
Song, Y., et al. (2017).[1] "Double mimicry evades tRNA synthetase editing by toxic vegetable-sourced non-proteinogenic amino acid."[1] Nature Communications.[1] Link
-
Creative Proteomics. "Amino Acid Metabolic Flux Analysis Workflow." Link
-
Konno, R. (2001).[1] "Rat kidney D-amino-acid oxidase: cDNA cloning and expression." Biochimica et Biophysica Acta. Link
Application Note: Quantitative Bioanalysis of D-Azetidine-2-carboxylic Acid-d4 using High-Resolution Mass Spectrometry
Introduction: The Analytical Imperative for Novel Proline Analogs
D-Azetidine-2-carboxylic acid, a constrained four-membered ring analog of proline, represents a class of molecules with significant interest in drug development and chemical biology.[1][2][3] Its incorporation can induce unique conformational constraints in peptides and proteins, making it a valuable building block for novel therapeutics.[1][4] The development of drugs containing this moiety necessitates robust and sensitive bioanalytical methods to accurately characterize their pharmacokinetic and pharmacodynamic profiles.
This application note provides a comprehensive protocol for the sensitive and selective quantification of D-Azetidine-2-carboxylic Acid-d4 in a biological matrix (e.g., plasma) using High-Resolution Mass Spectrometry (HRMS). The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it provides the most effective means to compensate for variability during sample preparation and analysis.[5][6][7] This method leverages the high resolving power and mass accuracy of modern HRMS platforms, such as Orbitrap or Q-TOF mass spectrometers, to ensure unambiguous detection and quantification.[8][9][10]
The protocols detailed herein are designed to meet the stringent requirements for bioanalytical method validation as outlined by regulatory agencies like the U.S. Food and Drug Administration (FDA).[11][12][13][14]
Foundational Principles: Causality in Method Design
The successful quantification of a small, polar molecule like D-Azetidine-2-carboxylic Acid from a complex biological matrix hinges on a series of strategic experimental choices. Each step is designed to address specific analytical challenges.
The Power of Isotopic Dilution with a Deuterated Internal Standard
The cornerstone of this method is the use of D-Azetidine-2-carboxylic Acid-d4 as an internal standard (IS). A deuterated IS is chemically and physically almost identical to the analyte of interest.[5][6] This near-perfect mimicry ensures that any analyte loss during sample extraction, or variations in ionization efficiency within the mass spectrometer, are mirrored by the IS.[5][15] Consequently, the ratio of the analyte signal to the IS signal remains constant, leading to highly accurate and precise quantification.[5]
Navigating the Matrix: The Critical Role of Sample Preparation
Biological matrices such as plasma are complex mixtures of proteins, lipids, salts, and other endogenous components. These components can interfere with the analysis, a phenomenon known as the "matrix effect," which can lead to ion suppression or enhancement and compromise data quality.[16][17][18][19] A robust sample preparation procedure is therefore essential to remove these interferences.
For a polar analyte like D-Azetidine-2-carboxylic Acid, Solid-Phase Extraction (SPE) is a highly effective cleanup technique.[20][21][22][23] This method utilizes a solid sorbent to selectively retain the analyte while allowing matrix components to be washed away.[20][24]
Chromatographic Separation of Polar Analytes
Traditional reversed-phase liquid chromatography (RP-LC) is often unsuitable for highly polar compounds, which may exhibit poor retention on nonpolar stationary phases.[25][26] Hydrophilic Interaction Liquid Chromatography (HILIC) provides an effective alternative for retaining and separating polar analytes.[27][28] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the surface of the stationary phase.[27]
The HRMS Advantage: Unambiguous Detection
High-Resolution Mass Spectrometry (HRMS) offers significant advantages for quantitative bioanalysis. HRMS instruments, such as Orbitrap and Q-TOF systems, provide high resolving power and mass accuracy.[8][9][29][30][31][32][33][34][35] This allows for the precise measurement of the mass-to-charge ratio (m/z) of an ion, enabling confident identification and differentiation from background interferences.[10]
Experimental Workflow and Protocols
This section details the step-by-step protocols for the quantification of D-Azetidine-2-carboxylic Acid-d4.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| D-Azetidine-2-carboxylic Acid | ≥98% | Commercially Available |
| D-Azetidine-2-carboxylic Acid-d4 | ≥98% (isotopic purity) | Commercially Available |
| Water, LC-MS Grade | LC-MS Grade | Commercially Available |
| Acetonitrile, LC-MS Grade | LC-MS Grade | Commercially Available |
| Formic Acid, LC-MS Grade | LC-MS Grade | Commercially Available |
| Ammonium Acetate, LC-MS Grade | LC-MS Grade | Commercially Available |
| Human Plasma (or other relevant matrix) | Screened | Commercially Available |
| Solid-Phase Extraction (SPE) Cartridges | Appropriate for polar compounds | Commercially Available |
Visualizing the Workflow
Caption: Overall experimental workflow from sample preparation to data analysis.
Protocol: Sample Preparation using Solid-Phase Extraction (SPE)
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of D-Azetidine-2-carboxylic Acid and D-Azetidine-2-carboxylic Acid-d4 in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Serially dilute the D-Azetidine-2-carboxylic Acid stock solution to prepare calibration standards and QC samples in the biological matrix.
-
Prepare a working solution of the internal standard (D-Azetidine-2-carboxylic Acid-d4).
-
-
Sample Pre-treatment:
-
To 100 µL of plasma sample (standard, QC, or unknown), add 10 µL of the internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove residual matrix components.
-
Elution: Elute the analyte and internal standard with 1 mL of 50% acetonitrile containing 2% formic acid.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-HRMS analysis.
-
Protocol: HILIC-HRMS Analysis
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | HILIC Column (e.g., Amide or Silica-based) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 50% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS) Parameters:
| Parameter | Condition |
| Instrument | Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Scan Mode | Full Scan or Targeted SIM |
| Mass Range | m/z 50-500 |
| Resolution | > 60,000 FWHM |
| Monitored Ions | D-Azetidine-2-carboxylic Acid: [M+H]+, D-Azetidine-2-carboxylic Acid-d4: [M+H]+ |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the analyte and the internal standard using the instrument's software.
-
Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for all standards, QCs, and unknown samples.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
-
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation: A Self-Validating System
A bioanalytical method must be rigorously validated to ensure its reliability. The validation should be performed in accordance with FDA guidelines and should assess the following parameters:
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ). |
| Matrix Effect | CV of the IS-normalized matrix factor ≤ 15%. |
| Recovery | Consistent and reproducible across the concentration range. |
| Stability | Analyte stable under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term). |
Conclusion: A Robust Platform for Drug Development
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of D-Azetidine-2-carboxylic Acid-d4 in a biological matrix using HILIC-HRMS. The combination of a stable isotope-labeled internal standard, efficient solid-phase extraction, and the high selectivity and sensitivity of HRMS provides a robust and reliable method suitable for regulated bioanalysis. The principles and protocols outlined here can be adapted for other similar polar analytes, providing a versatile platform to support drug discovery and development programs.
References
- Bioanalysis Zone. (2014, February 11).
- Xue, Y. J., et al. (2018).
- NorthEast BioLab.
- LCGC International. (2022, April 15). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
- ResolveMass Laboratories Inc. (2025, December 26).
- Benchchem. Introduction to deuterated internal standards in mass spectrometry.
- U.S. Food and Drug Administration. (2025, February 6).
- Ovid. Importance of matrix effects in LC–MS/MS... : Bioanalysis.
- Phenomenex.
- Chirita, R. G., et al. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
- U.S. Department of Health and Human Services. (2022, November).
- Center for Biosimilars. (2018, June 12).
- AptoChem.
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- Bioanalysis Zone. (2018, May 25).
- NASA Technical Reports Server. (2005, August 1).
- Phenomenex. Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV.
- LCGC International. (2022, April 15). Understanding and Improving Solid-Phase Extraction.
- Alsachim. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry.
- Organomation.
- Wikipedia. Time-of-flight mass spectrometry.
- Separation Science. (2024, July 12). Breaking Boundaries: The Orbitrap Story.
- LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis.
- PubMed. (2008, November 15).
- Sigma-Aldrich. Small Molecule HPLC.
- PubMed. (2001, August 15). An introduction to quadrupole-time-of-flight mass spectrometry.
- Waters Corporation.
- Universal Lab Blog. (2024, May 26). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)?
- CymitQuimica. D,L-Azetidine-2-carboxylic Acid-d4.
- LCGC International. (2020, November 16). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.
- Persee. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
- ACD/Labs. (2024, June 14). A Beginner's Guide to Mass Spectrometry: Mass Analyzers.
- SCISPEC. Principles of Orbitrap Mass Spectrometry.
- Thermo Fisher Scientific. Thermo Scientific LTQ Orbitrap.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Azetidine-2-carboxylic Acid: A Versatile Building Block in Chemical Synthesis.
- Pharma Now. Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Wikipedia. Azetidine-2-carboxylic acid.
- RSC Publishing. (2017, September 27). Recent advances in synthetic facets of immensely reactive azetidines.
- ChemicalBook. (2025, July 16). D-AZETIDINE-2-CARBOXYLIC ACID | 7729-30-8.
- Aapptec Peptides. D-Azetidine-2-carboxylic acid [7729-30-8].
- ResearchGate. (2025, August 9). Resolution of D ‐azetidine‐2‐carboxylic acid.
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- PubChem - NIH. 2-Azetidinecarboxylic acid, (+)- | C4H7NO2 | CID 637601.
- Deep Blue Repositories. Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline.
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- PubMed. (2019).
- Nature. (2023, April 26).
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Troubleshooting & Optimization
Technical Support Center: Improving D-Azetidine-2-carboxylic Acid-d4 Incorporation Efficiency
Welcome to the technical support center for D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) incorporation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for maximizing the efficiency of D-Aze-d4 labeling in your experiments. As a proline analog, D-Aze-d4 offers a unique tool for introducing a stable isotope label into proteins for mass spectrometry-based quantitative proteomics and structural analysis.[1][2] However, achieving high incorporation rates can be challenging. This resource addresses common issues and provides evidence-based solutions to optimize your experimental workflow.
Foundational Knowledge: Understanding D-Azetidine-2-carboxylic Acid-d4
D-Azetidine-2-carboxylic acid (Aze) is a non-proteinogenic amino acid and a structural analog of proline.[1][2] The key difference lies in its four-membered ring structure compared to proline's five-membered ring.[1] This structural similarity allows Aze to be recognized by prolyl-tRNA synthetase and incorporated into proteins in place of proline during translation.[3] The deuterated form, D-Aze-d4, provides a stable isotope label for quantitative proteomic studies, akin to methods like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture).[4]
However, the misincorporation of this analog can induce cellular stress. The altered bond angles of the azetidine ring compared to the pyrrolidine ring of proline can disrupt protein structure and function, potentially leading to an unfolded protein response and cellular toxicity.[3][5][6] Therefore, optimizing incorporation efficiency while maintaining cell health is paramount.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your D-Aze-d4 labeling experiments.
Issue 1: Low Incorporation Efficiency of D-Aze-d4
Question: My mass spectrometry results show a low percentage of D-Aze-d4 incorporation into my target protein. What are the potential causes and how can I improve it?
Answer: Low incorporation efficiency is a common hurdle. Several factors can contribute to this issue, ranging from cellular metabolism to experimental conditions. Here’s a breakdown of potential causes and solutions:
-
Competition with Endogenous Proline: The most significant factor is the competition between D-Aze-d4 and endogenous L-proline for prolyl-tRNA synthetase. Cells can synthesize proline de novo or utilize it from the culture medium.
-
Solution 1: Proline-free Media: The most effective strategy is to use a proline-deficient or completely proline-free culture medium. This minimizes the pool of unlabeled proline, thereby increasing the probability of D-Aze-d4 being charged to tRNAPro and incorporated.
-
Solution 2: Optimize D-Aze-d4 Concentration: The concentration of D-Aze-d4 in the medium directly influences its uptake and incorporation. However, higher concentrations can also lead to increased cytotoxicity. It is crucial to perform a dose-response experiment to determine the optimal concentration that maximizes incorporation without significantly impacting cell viability. Start with a range and assess both incorporation efficiency (via mass spectrometry) and cell health (e.g., via cell viability assays).
-
-
Insufficient Incubation Time: Complete replacement of proline with D-Aze-d4 requires sufficient time for protein turnover and new protein synthesis.
-
Solution: For stable cell lines, it is recommended to culture cells in the D-Aze-d4 containing medium for at least 5-6 cell doublings to ensure near-complete labeling.[4] For transient expression systems or primary cells, the incubation time should be optimized based on the protein's expression profile and turnover rate.
-
-
Cell Line Specific Effects: Different cell lines exhibit varying sensitivities and metabolic responses to amino acid analogs.[7][8] Some cell lines may have a higher capacity for de novo proline synthesis, making them more resistant to D-Aze-d4 incorporation.
-
Solution: If possible, screen different cell lines to identify one that demonstrates higher incorporation efficiency. Alternatively, consider using proline auxotrophic cell lines, which are incapable of synthesizing their own proline and are therefore more reliant on external sources.
-
Issue 2: Observed Cellular Toxicity and Reduced Protein Yield
Question: After adding D-Aze-d4 to my cell culture, I've noticed a significant decrease in cell viability and a lower yield of my protein of interest. What's happening and what can I do?
Answer: The incorporation of D-Aze-d4 can induce proteotoxic stress, leading to reduced cell health and protein production.[3][5] This is because the structural differences between Aze and proline can lead to protein misfolding.[9][6]
-
Dose-Dependent Toxicity: As mentioned earlier, high concentrations of D-Aze-d4 can be toxic.
-
Solution: Perform a thorough dose-response analysis to find the highest concentration of D-Aze-d4 that is well-tolerated by your specific cell line. This "sweet spot" will maximize incorporation while minimizing toxicity.
-
-
Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins due to D-Aze-d4 incorporation can trigger the UPR, a cellular stress response that can ultimately lead to apoptosis if the stress is prolonged or severe.[9][5]
-
Solution 1: Co-supplementation with L-proline: While seemingly counterintuitive to maximizing incorporation, adding a small, carefully titrated amount of L-proline back into the culture medium can help alleviate severe proteotoxic stress and improve cell viability.[9] This creates a balance between achieving a detectable level of incorporation and maintaining a healthy cellular environment for protein expression. Recent studies have shown that L-proline co-administration can significantly reduce the detrimental effects of Aze.[9]
-
Solution 2: Lowering Expression Temperature (for recombinant expression): For recombinant protein expression in systems like E. coli, lowering the induction temperature (e.g., from 37°C to 18-25°C) can slow down protein synthesis and folding, giving the cellular machinery more time to correctly fold proteins containing D-Aze-d4 and potentially reducing the formation of inclusion bodies.
-
Issue 3: Inconsistent Labeling and Metabolic Scrambling
Question: I'm observing variability in D-Aze-d4 incorporation across different experiments. Additionally, I'm concerned about the potential for the deuterium label to be metabolically transferred to other molecules. How can I address this?
Answer: Inconsistent labeling can stem from subtle variations in experimental conditions. Metabolic scrambling, while generally less of a concern with deuterated compounds compared to 13C or 15N labels in certain contexts, is still a possibility.
-
Experimental Variability:
-
Solution: Standardize your protocol meticulously. This includes using the same batch and supplier of D-Aze-d4, maintaining consistent cell passage numbers, and ensuring precise timing for media changes and harvesting.
-
-
Metabolic Conversion: While D-Aze-d4 is primarily incorporated in place of proline, some metabolic conversion is theoretically possible, though less common for the azetidine ring itself. A study on L-[3H] azetidine-2-carboxylate showed that some of the radioactivity co-chromatographed with alanine, suggesting a minor metabolic pathway.[10]
-
Solution: The primary way to confirm the direct incorporation of intact D-Aze-d4 is through high-resolution mass spectrometry. By analyzing the mass shift of proline-containing peptides, you can confirm that the entire deuterated analog has been incorporated. Tandem MS (MS/MS) can further confirm the location of the labeled residue within the peptide sequence.
-
Experimental Protocols & Data Presentation
Protocol 1: Determining Optimal D-Aze-d4 Concentration
This protocol outlines a general procedure for identifying the optimal D-Aze-d4 concentration for your specific cell line.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that allows for several doublings over the course of the experiment.
-
Media Preparation: Prepare proline-free medium supplemented with a range of D-Aze-d4 concentrations. A typical starting range could be from 0 mM to 5 mM. Also, prepare a control medium with the standard concentration of L-proline.
-
Labeling: After allowing the cells to adhere overnight, replace the standard medium with the prepared D-Aze-d4 containing media.
-
Incubation: Culture the cells for a predetermined period (e.g., 48-72 hours or for a specific number of cell doublings).
-
Assessment:
-
Cell Viability: At the end of the incubation, assess cell viability in each well using a standard method (e.g., Trypan Blue exclusion, MTT assay).
-
Protein Harvest and Analysis: Harvest the cells, lyse them, and extract the total protein. If you have a specific protein of interest, you may proceed with its purification or enrichment. Analyze the protein samples by mass spectrometry to determine the D-Aze-d4 incorporation efficiency for each concentration.
-
-
Data Analysis: Plot cell viability and incorporation efficiency against the D-Aze-d4 concentration to identify the optimal concentration that provides the highest incorporation with minimal toxicity.
| D-Aze-d4 Concentration (mM) | Cell Viability (%) | Incorporation Efficiency (%) |
| 0 (Control with L-Proline) | 100 | 0 |
| 0.5 | 95 | 30 |
| 1.0 | 88 | 55 |
| 2.0 | 75 | 78 |
| 4.0 | 50 | 90 |
| 5.0 | 30 | 92 |
This is example data and will vary depending on the cell line and experimental conditions.
Protocol 2: Verifying D-Aze-d4 Incorporation by Mass Spectrometry
-
Sample Preparation: After protein extraction and digestion (typically with trypsin), the resulting peptide mixture is ready for analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Data Analysis:
-
Use proteomic software to search the MS/MS data against a relevant protein database.
-
Define a variable modification for proline residues corresponding to the mass shift induced by D-Aze-d4 (the exact mass difference will depend on the specific deuteration pattern of your D-Aze-d4).
-
The software will identify peptides containing either proline or D-Aze-d4.
-
Calculate the incorporation efficiency by comparing the peak intensities of the labeled ("heavy") and unlabeled ("light") versions of the same peptide.
Incorporation Efficiency (%) = [Intensity of Heavy Peptide / (Intensity of Heavy Peptide + Intensity of Light Peptide)] x 100 [4]
-
Visualizing the Workflow
Caption: Workflow for optimizing D-Aze-d4 incorporation.
Concluding Remarks
Improving the incorporation efficiency of D-Azetidine-2-carboxylic Acid-d4 is a multifactorial process that requires careful optimization of experimental parameters. By systematically addressing potential issues such as competition with endogenous proline, cellular toxicity, and incubation time, researchers can significantly enhance their labeling outcomes. This guide provides a framework for troubleshooting and protocol development, grounded in the current scientific understanding of amino acid analog incorporation. For further in-depth information, please consult the references provided below.
References
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology. [Link]
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. National Center for Biotechnology Information. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Misincorporation of amino acid analogues into proteins by biosynthesis. The International Journal of Biochemistry & Cell Biology. [Link]
-
Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae. bioRxiv. [Link]
-
Troubleshooting for Possible Issues. ResearchGate. [Link]
-
Reasons for the low incorporation efficiency of exotic nonproteinogenic... ResearchGate. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Journal of Proteomics. [Link]
-
Engineering Translation Components Improve Incorporation of Exotic Amino Acids. MDPI. [Link]
-
Further study of factors affecting amino acid incorporation into protein by isolated mitochondria. Biochemical Journal. [Link]
-
Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). National Center for Biotechnology Information. [Link]
-
Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
-
Azetidine-2-carboxylic acid. Wikipedia. [Link]
-
Mutant cell lines resistant to azetidine-2-carboxylic acid: alterations in the synthesis of proline from glutamic acid. Journal of Cellular Physiology. [Link]
-
New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. ResearchGate. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. ResearchGate. [Link]
-
Genes and Enzymes of Azetidine-2-Carboxylate Metabolism: Detoxification and Assimilation of an Antibiotic. Journal of Bacteriology. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. National Center for Biotechnology Information. [Link]
-
Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. Journal of Cellular Physiology. [Link]
-
Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. The Plant Journal. [Link]
-
Safety Data Sheet. Ugichem. [Link]
-
Proteome-wide identification of amino acid substitutions deleterious for protein function. bioRxiv. [Link]
-
Optimization of metabolic labeling for cell tracking. ResearchGate. [Link]
-
Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. OPUS at UTS. [Link]
-
Resolution of D -azetidine-2-carboxylic acid. ResearchGate. [Link]
-
L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. MDPI. [Link]
-
Azetidine 2 carboxylic acid – Knowledge and References. Taylor & Francis. [Link]
-
Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. [Link]
-
Incorporation of L-azetidine-2-carboxylic acid into hemoglobin S in sickle erythrocytes in vitro. Biochimica et Biophysica Acta (BBA) - Protein Structure. [Link]
-
Discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist: from hit to clinic. Journal of Medicinal Chemistry. [Link]
-
Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry. [Link]
-
(PDF) Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. ResearchGate. [Link]
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Minimizing isotopic scrambling of D-Azetidine-2-carboxylic Acid-d4
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with D-Azetidine-2-carboxylic Acid-d4. Its purpose is to help you understand, troubleshoot, and minimize the risk of isotopic scrambling (H/D exchange), ensuring the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is isotopic scrambling and why is it a critical issue for my D-Azetidine-2-carboxylic Acid-d4?
Isotopic scrambling, or hydrogen-deuterium (H/D) exchange, is a chemical reaction where a deuterium atom in your labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., from solvents, atmospheric moisture, or acidic/basic reagents).[1]
For D-Azetidine-2-carboxylic Acid-d4, this is a significant concern for two primary reasons:
-
Loss of Isotopic Purity: Scrambling reduces the isotopic enrichment of your compound, which can critically undermine studies that rely on the deuterium label for quantification or mechanistic elucidation. This is particularly vital in LC-MS based assays where the deuterated compound serves as an internal standard for precise quantification.[2]
-
Compromised Data Integrity: If the scrambling occurs unpredictably during an experiment, it can lead to inaccurate and irreproducible results. In pharmaceutical and bioanalytical testing, maintaining the stability of the internal standard is essential for method validation and regulatory compliance.[2]
The most susceptible position for H/D exchange in azetidine-2-carboxylic acid is the hydrogen atom on the alpha-carbon (the carbon adjacent to the carboxylic acid group).[3][4] This is because the carbonyl group makes this hydrogen slightly acidic.[5]
Q2: What are the primary chemical mechanisms that cause deuterium scrambling at the alpha-carbon?
The loss of a deuterium atom from the alpha-carbon is primarily driven by a process called enolization , which can be catalyzed by either acids or bases.[6][7]
-
Base-Catalyzed Exchange: In the presence of a base, the deuterium on the alpha-carbon can be removed, forming a resonance-stabilized intermediate called an enolate. This enolate can then be re-protonated by a hydrogen source in the environment (like water or a protic solvent), resulting in the loss of the deuterium label.[8][9]
-
Acid-Catalyzed Exchange: In acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated. This makes the alpha-deuteron more acidic and easier to remove by a weak base (like water), forming an enol intermediate. Tautomerization back to the keto form can then incorporate a hydrogen atom at the alpha-position.[8][10]
Both mechanisms convert the tetrahedral alpha-carbon into a flat, trigonal planar intermediate (enolate or enol), which temporarily removes its stereochemical information.[10] Subsequent reprotonation can occur from either face, leading to potential racemization in addition to isotopic scrambling.
Caption: Acid and base-catalyzed H/D exchange mechanisms.
Troubleshooting Guides
This section addresses specific experimental challenges that can lead to the loss of isotopic purity in D-Azetidine-2-carboxylic Acid-d4.
Problem 1: I observe significant deuterium loss in my compound after reconstitution and storage.
This is a common issue often related to improper solvent choice, pH, and storage conditions. Deuterated compounds require careful handling to prevent exchange with atmospheric moisture and other proton sources.[11]
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution & Protocol |
| Protic Solvents | Solvents with exchangeable protons (e.g., Methanol, Ethanol, Water) provide an abundant source of hydrogen atoms that can replace the deuterium on your molecule, especially if trace amounts of acid or base are present. | Use aprotic solvents: Whenever possible, dissolve your compound in high-purity, dry aprotic solvents like Acetonitrile (ACN), Tetrahydrofuran (THF), or Dichloromethane (DCM). Protocol: 1. Ensure solvents are from a freshly opened bottle or have been properly dried using molecular sieves. 2. Handle solvents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[11] |
| Exposure to Moisture | Many deuterated compounds and aprotic solvents are hygroscopic. Atmospheric water can introduce protons, leading to gradual isotopic dilution over time. | Store under inert, dry conditions: Store the solid compound and prepared solutions in vials with tight-fitting septa, purged with an inert gas. Store at recommended low temperatures (e.g., 4°C or -20°C) to slow down any potential exchange reactions.[2][12] Protocol: 1. Weigh the solid compound in a glove box or under a stream of dry nitrogen. 2. Use vials that have been oven-dried and cooled in a desiccator. 3. After dissolving, flush the vial headspace with nitrogen before sealing. |
| Incorrect pH | Residual acids or bases in your solvent, on glassware, or from other reagents can catalyze H/D exchange. For example, deuterated chloroform can decompose over time to form DCl, an acidic catalyst.[13] | Control the pH environment: • Use high-purity solvents. For chloroform-d, consider a recently opened bottle or one that has been stabilized.[14] • If buffering is required, use non-aqueous buffer systems if compatible with your experiment. Avoid aqueous buffers (even D₂O-based) as they are designed to facilitate proton/deuteron transfer. |
Problem 2: My isotopic purity is decreasing during sample preparation for LC-MS analysis.
Sample preparation steps, especially those involving aqueous solutions, are high-risk periods for isotopic scrambling.
Root Causes & Solutions:
Caption: A workflow for diagnosing the source of isotopic scrambling.
Detailed Troubleshooting Steps:
-
Minimize Exposure to Aqueous Media: If your protocol requires an aqueous environment (e.g., for solid-phase extraction or protein precipitation), minimize the exposure time. The H/D exchange reaction is time-dependent.
-
Protocol: Perform aqueous steps on an ice bath to reduce the reaction rate. Immediately proceed to the drying/evaporation step to remove water.
-
-
Control pH During Extraction: Liquid-liquid or solid-phase extractions often use acidic or basic conditions to modify the analyte's charge state. These are prime conditions for scrambling.
-
Protocol:
-
If possible, adjust the pH to be as close to neutral as is feasible for your extraction to proceed efficiently. The minimum exchange rate for amide hydrogens in proteins, a related process, occurs around pH 2.6.[1] While not identical, this suggests that extreme pH values are the primary concern.
-
After pH adjustment and extraction, immediately neutralize the collected fraction before any solvent evaporation steps.
-
Work quickly and at cold temperatures.
-
-
-
Evaluate Reagent Purity: Ensure that all reagents, including solvents like acetonitrile or methanol used in your mobile phase, are of high purity and free from acidic or basic contaminants.
Analytical Protocols for Assessing Isotopic Purity
Verifying the isotopic purity of your D-Azetidine-2-carboxylic Acid-d4 before, during, and after your experiments is crucial. Quantitative NMR (qNMR) and high-resolution mass spectrometry (HRMS) are the gold-standard methods.
Protocol 1: Purity Assessment by Quantitative ¹H NMR (qNMR)
qNMR is a powerful technique because the signal integral is directly proportional to the number of nuclei, allowing for accurate purity assessment without a response factor.[15]
Objective: To determine the percentage of deuterium incorporation by comparing the signal of the residual alpha-proton to a certified internal standard.
Materials:
-
D-Azetidine-2-carboxylic Acid-d4 sample
-
Certified qNMR internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard must have a known purity and signals that do not overlap with the analyte.
-
High-purity deuterated solvent (e.g., DMSO-d₆ or D₂O with a known pD).
-
High-precision analytical balance.
-
Class A volumetric glassware.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of your D-Azetidine-2-carboxylic Acid-d4 (e.g., 5-10 mg) into the same vial. Document the exact masses.
-
Dissolve the mixture in a precise volume of deuterated solvent. Ensure complete dissolution.
-
Transfer an aliquot to a high-quality NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using quantitative parameters. This includes ensuring a long relaxation delay (D1), typically 5 times the longest T1 relaxation time of any proton being quantified, to allow for full magnetization recovery.
-
Ensure a high signal-to-noise ratio.
-
-
Data Processing & Calculation:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved peak from the internal standard and the residual signal from the alpha-proton of the non-deuterated azetidine.
-
Calculate the purity using the following equation[16][17]: Purity (%) = (I_a / N_a) * (N_std / I_std) * (M_a / m_a) * (m_std / M_std) * P_std Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass weighed
-
P = Purity of the standard
-
'a' denotes analyte, 'std' denotes standard.
-
-
The isotopic enrichment is then calculated from the measured purity of the deuterated species versus the non-deuterated form.
-
Protocol 2: Purity Assessment by High-Resolution Mass Spectrometry (HRMS)
HRMS is ideal for resolving the mass difference between the deuterated and non-deuterated isotopologues, allowing for accurate quantification of their relative abundance.[18]
Objective: To determine the isotopic enrichment by measuring the ratio of the ion currents of the fully deuterated molecule and its less-deuterated isotopologues.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of your compound in a suitable solvent for direct infusion or LC-MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
-
Instrument Setup:
-
Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) capable of resolving the isotopic peaks.
-
Optimize the instrument parameters (e.g., source voltage, gas flows) to achieve a stable signal.
-
-
Data Acquisition:
-
Acquire the mass spectrum over the relevant m/z range for D-Azetidine-2-carboxylic Acid-d4.
-
Ensure sufficient signal intensity to obtain good ion statistics for the parent ion and its isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms (EICs) for the exact mass of the deuterated parent molecule ([M+H]⁺ or [M-H]⁻) and the corresponding non-deuterated molecule.[18]
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic enrichment: Enrichment (%) = [Area(d4) / (Area(d4) + Area(d3) + ... + Area(d0))] * 100
-
By implementing these preventative measures and analytical checks, you can ensure the isotopic integrity of your D-Azetidine-2-carboxylic Acid-d4 and generate reliable, high-quality data in your research.
References
- Benchchem. (n.d.). Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem.
-
Spychata, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules, 26(10), 2973. MDPI. Retrieved from [Link]
-
Bąchor, R., et al. (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. Journal of The American Society for Mass Spectrometry, 23(6), 1039-1046. PMC. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity. Retrieved from [Link]
-
Making Molecules. (2024, February 26). An Introduction to Enols & Enolates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 27). Keto Enol Tautomerism - Acidic & Basic Conditions [Video]. YouTube. Retrieved from [Link]
-
Dr. B's Chemistry. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Deuterium Exchange [Video]. YouTube. Retrieved from [Link]
-
UBC Library Open Collections. (1988). general acid and general base catalysis of the enolization of acetone. an extensive study. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones. Retrieved from [Link]
-
Safety Data Sheet. (n.d.). L-Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Yep, D., et al. (n.d.). Biochemical characterization of azetidine carboxylic acid-resistant Chinese hamster cells. PubMed. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). Azetidine-2-carboxylic Acid: A Versatile Building Block in Chemical Synthesis. Retrieved from [Link]
-
ResearchGate. (2017, February 20). What is the storage conditions and protocol for deuterated standards of organic compounds?. Retrieved from [Link]
-
Enfanos. (n.d.). Absolute Quantification by qNMR. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Puschmann, M., et al. (2022). An Easy and Reliable Method for the Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. Molecules, 27(15), 5013. MDPI. Retrieved from [Link]
-
Mallet, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(13), 2825-2843. RSC Publishing. Retrieved from [Link]
-
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]
-
RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Retrieved from [Link]
-
Fung, S., et al. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Plant, Cell & Environment. Retrieved from [Link]
-
ResearchGate. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]
-
Futamura, Y., et al. (2005). Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 69(10), 1892-1897. PubMed. Retrieved from [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. mdpi.com [mdpi.com]
- 4. The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Carbonyl Reactivity [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. An Introduction to Enols & Enolates — Making Molecules [makingmolecules.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. ukisotope.com [ukisotope.com]
- 15. rssl.com [rssl.com]
- 16. emerypharma.com [emerypharma.com]
- 17. pubsapp.acs.org [pubsapp.acs.org]
- 18. almacgroup.com [almacgroup.com]
Technical Support Center: D-Azetidine-2-carboxylic Acid-d4 Synthesis
Introduction: The "Strained" Synthesis
Synthesizing D-Azetidine-2-carboxylic acid-d4 (D-Aze-d4) presents a "perfect storm" of synthetic challenges: the high entropic penalty of forming a 4-membered ring, the high water solubility of the zwitterionic product, and the thermodynamic instability of the deuterium label at the
If you are reading this, you are likely facing one of three critical failures:
-
Low Chemical Yield: The cyclization failed or polymerized.
-
Isotopic Washout: NMR shows <98% deuterium incorporation (specifically at the
-carbon). -
Isolation Failure: You cannot extract the product from the aqueous phase.
This guide deconstructs these failure modes using the standard 2,4-dibromobutyrate cyclization route (or similar
Module 1: The Yield Crash (Cyclization Failure)
User Question: "I am cyclizing N-protected-2,4-dibromobutyrate-d4, but my isolated yield is <20%. The crude NMR looks messy/polymeric. What is going wrong?"
Root Cause Analysis: Intermolecular vs. Intramolecular Competition
The formation of a 4-membered azetidine ring is kinetically disfavored compared to intermolecular polymerization. If the concentration of your substrate is too high, the amine nucleophile will attack a neighboring molecule's bromide rather than its own
Troubleshooting Protocol
| Variable | Recommendation | The "Why" (Mechanistic Insight) |
| Concentration | < 0.05 M (Critical) | High dilution favors intramolecular cyclization (First-order kinetics) over intermolecular polymerization (Second-order kinetics). |
| Temperature | Reflux (rapid) | Higher temperatures help overcome the activation energy barrier of the strained ring formation. |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents stabilize the transition state without participating in proton exchange (crucial for d4-label). |
| Base Addition | Slow Addition | Adding the base slowly ensures the concentration of the active nucleophile remains low, further suppressing dimerization. |
The Protocol Adjustment
-
Dissolve your N-protected precursor (e.g., N-Boc-2,4-dibromobutyrate-d4) in acetonitrile to a concentration of 0.02 M .
-
Add solid
(2.5 eq) or reflux with DIPEA. Note: Cesium often improves yields in ring closures due to the "cesium effect" (template effect). -
Heat to reflux immediately. Do not stir at RT.
Visualizing the Pathway
Figure 1: Kinetic competition between ring closure and polymerization. Dilution is the primary control lever.
Module 2: Isotopic Integrity (The "Missing" Deuterium)
User Question: "My starting material was 99% d4, but the final D-Aze product shows significant H-content at the
Root Cause Analysis: -Proton Exchange
The
-
Mechanism: Base-mediated enolization.
-
Risk Factor: Using strong bases (NaH, NaOEt) in protic solvents (EtOH, MeOH) or even exposure to moisture during the basic cyclization step.
Troubleshooting Protocol
-
Switch Bases: Avoid alkoxide bases (NaOMe, NaOEt). Use non-nucleophilic, bulky bases like KHMDS or LiHMDS if strictly anhydrous, or Cesium Carbonate in aprotic solvents.
-
Solvent Hygiene: Use strictly anhydrous DMF or Acetonitrile. Even trace water (
) acts as a proton source. Once the enolate forms, it will grab a proton from water (H) faster than a deuteron (D) due to the Kinetic Isotope Effect, washing out your label. -
Deprotection Caution: If removing an ester group (saponification) to get the free acid, do not use NaOH/H2O .
-
Better Path: Use acid-catalyzed hydrolysis (HCl/D2O) or, if using benzyl esters, hydrogenolysis (
, Pd/C). -
Best Path: If using a methyl ester, use LiOH in THF/D2O mixture to minimize H-incorporation, though acid hydrolysis is safer for the
-center.
-
Module 3: Stereochemical Purity (Preserving the D-Isomer)
User Question: "I synthesized the D-isomer, but optical rotation indicates partial racemization. How do I maintain enantiopurity?"
Root Cause Analysis: Azlactone Formation
During the activation of the carboxyl group (for cyclization or coupling), N-acyl amino acids can cyclize to form an oxazolone (azlactone) intermediate. The C-4 proton of the azlactone is highly acidic and rapidly epimerizes, leading to a racemic mixture.
Troubleshooting Protocol
-
Protecting Group Choice:
-
Avoid: N-Benzoyl or N-Acetyl groups (High risk of azlactone formation).
-
Use: Urethane-type protectors like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl). These suppress azlactone formation significantly.
-
-
Resolution Strategy (If Racemization Occurs): Since D-Aze is non-proteinogenic, enzymatic resolution is difficult. Chemical resolution is standard.
-
Reagent:(R)-(+)-
-methylbenzylamine or L-Tyrosine hydrazide . -
Method: Form the diastereomeric salt in methanol/acetone. The D-Aze salt typically crystallizes out (verify specific rotation against literature).
-
Module 4: Isolation (The "Invisible" Product)
User Question: "The reaction worked, but I cannot extract the product. It's not in the organic layer, and I can't get it out of the water."
Root Cause Analysis: Zwitterionic Nature
Azetidine-2-carboxylic acid is a zwitterion with high polarity. It is insoluble in ether/hexane and highly soluble in water. Standard liquid-liquid extraction (DCM/Water) will leave the product in the aqueous phase, often discarded by mistake.
The "Gold Standard" Purification Protocol: Ion Exchange
Do not attempt silica chromatography for the free amino acid. Use Dowex 50W-X8 (H+ form) cation exchange resin.
Step-by-Step:
-
Load: Acidify the aqueous reaction mixture (pH 2) and load onto the Dowex column. The Aze-d4 will bind to the resin; salts and non-basic impurities will pass through.
-
Wash: Wash the column copiously with distilled water until the eluent is neutral (removes inorganic salts).
-
Elute: Elute the product using 1M - 2M NH4OH (Ammonium Hydroxide) or Pyridine . The base deprotonates the carboxylic acid, disrupting the binding.
-
Finish: Lyophilize (freeze-dry) the eluent. Do not rotary evaporate at high heat (sublimation risk).
Purification Workflow Diagram
Figure 2: Ion-exchange chromatography workflow for zwitterionic amino acid isolation.
Summary of Critical Parameters
| Parameter | Target Value | Consequence of Deviation |
| Reaction Concentration | 0.01 - 0.05 M | Polymerization (Low Yield) |
| Base Type | Cs2CO3 or KHMDS | Racemization or Deuterium Washout |
| Solvent | Anhydrous CH3CN/DMF | Deuterium Washout (if protic) |
| Purification | Cation Exchange (Dowex) | Product Loss (if extraction used) |
References
-
Miyoshi, M., et al. (1973). A novel synthesis of optically active azetidine-2-carboxylic acid.[1][2] Chemistry Letters. Link (Seminal work on the halogen-displacement cyclization route).
-
Rodebaugh, R. M., & Cromwell, N. H. (1969).[3] Resolution of DL-azetidine-2-carboxylic acid.[4][5][6][7] Journal of Heterocyclic Chemistry.[3] Link (Standard protocol for chemical resolution of the enantiomers).
-
Couty, F., & Drouillat, B. (2012). Azetidines: Synthesis and Applications.[3][7][8] Heterocycles.[3][8] Link (Comprehensive review on ring closure kinetics and protecting group strategies).
- Seebach, D., et al. (1989). Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment. Journal of the American Chemical Society.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient route to (S)-azetidine-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of L-Azetidine-2-Carboxylic Acid | Scientific.Net [scientific.net]
- 5. researchgate.net [researchgate.net]
- 6. CN103467350A - Method for preparing (S)-azetidine-2-carboxylic acid - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing mass spectrometry parameters for D-Azetidine-2-carboxylic Acid-d4
Technical Support Center: D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) Analysis
Subject: Optimization of LC-MS/MS Parameters & Method Development Ticket ID: #MS-OPT-AZE-D4 Assigned Specialist: Senior Application Scientist
Executive Summary
You are working with D-Azetidine-2-carboxylic Acid-d4 , a deuterated, four-membered ring proline analogue. Due to its high polarity, low molecular weight (~105 Da), and zwitterionic nature, this molecule presents specific challenges in retention and fragmentation.
This guide moves beyond generic protocols to address the causality of common failures: void volume elution, poor ionization efficiency, and isobaric interferences.
Module 1: Ion Source & Mass Spectrometry Optimization
The Challenge: Small, polar cyclic amino acids often suffer from poor desolvation or in-source fragmentation.
The Solution: Optimize for a "soft" entry to preserve the molecular ion
Ionization Mode & Precursor Selection
-
Mode: Electrospray Ionization Positive (ESI+).
-
Precursor Ion: The theoretical monoisotopic mass of non-deuterated Aze is 101.05 Da.
-
D-Aze-d4 Mass: Assuming deuteration on the ring carbons (C2, C3, C4), the mass shifts by +4.025 Da.
-
Target
: 106.1 m/z (Verify against your specific Certificate of Analysis, as d3/d4 mixtures can exist).
-
Fragmentation Logic (MRM Transitions)
The azetidine ring is strained.[1] High collision energies (CE) will obliterate the signal. You must tune for the specific loss of the carboxyl group or ring cleavage.
| Transition Type | Precursor ( | Product ( | Loss Identity | Collision Energy (V) | Purpose |
| Quantifier | 106.1 | 60.1 | Loss of HCOOH (Formic Acid, -46 Da) | 15 - 20 | Primary Quantification |
| Qualifier 1 | 106.1 | 88.1 | Loss of H₂O (-18 Da) | 10 - 15 | Confirmation |
| Qualifier 2 | 106.1 | 45.1 | Ring Fragmentation | 25 - 30 | Structural Check |
Expert Insight: The loss of 46 Da (HCOOH) is characteristic of
-amino acids. However, because the azetidine ring is highly strained, it opens easily. If you observe high noise in the 60.1 channel, switch to the 88.1 transition, though it is usually less intense.
Module 2: Chromatographic Separation (The Critical Step)
The Challenge: D-Aze-d4 is too polar for C18 columns. It will elute in the void volume (t0), leading to massive ion suppression from salts. The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory for direct analysis.
Recommended Column Chemistry
-
Primary Choice: Zwitterionic HILIC (e.g., ZIC-HILIC, BEH Z-HILIC).
-
Why: The zwitterionic phase interacts with both the amine and carboxylic acid groups, providing superior retention and peak shape compared to bare silica.
-
-
Alternative: Amide HILIC (e.g., TSKgel Amide-80, BEH Amide).
Mobile Phase Architecture
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate + 0.1% Formic Acid (pH ~3.0).
-
Why pH 3? You must protonate the carboxylic acid to reduce secondary interactions and improve peak symmetry.
-
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
Gradient Strategy
Do not start at 50% ACN. HILIC works in "reverse" to C18.[2]
-
Initial: 90% B (High organic to force the polar analyte into the water layer on the stationary phase).
-
Gradient: Ramp to 50% B over 5-7 minutes.
-
Re-equilibration: Crucial. HILIC columns require 10-15 column volumes to re-establish the water layer.
Module 3: Troubleshooting & FAQs
Q1: I see a signal for Aze (102 m/z) in my blank samples. Is my D-Aze-d4 degrading?
Diagnosis: This is likely Threonine Interference , not degradation.
-
Mechanism: Threonine (MW 119) undergoes in-source fragmentation (loss of water, -18 Da) to form an ion at
102, which is isobaric with native Aze. -
Impact on d4: While this affects the native analyte, if your d4 standard contains trace native Aze (isotopic impurity), or if you are monitoring the native channel, Threonine is a false positive.
-
Fix: You must chromatographically separate Threonine from Aze. In HILIC, Threonine usually elutes after Aze.
Q2: My retention time is shifting between injections.
Diagnosis: HILIC non-equilibrium.
-
Fix: Increase your re-equilibration time. If using a 2.1 x 100mm column, flow at 0.4 mL/min for at least 4 minutes between injections.
-
Check: Ensure your sample diluent is at least 80% ACN. Injecting a 100% aqueous sample disrupts the HILIC partition mechanism, causing peak distortion ("solvent effect").
Q3: Do I need a chiral column for D-Aze-d4?
Answer: It depends on your biological question.
-
No: If you are just quantifying "Total Aze" and using D-Aze-d4 as an internal standard for L-Aze (or racemic Aze). MS/MS cannot distinguish enantiomers; they have identical mass and fragmentation.
-
Yes: If you must prove the analyte is specifically the D-isomer (e.g., to distinguish from the toxic L-isomer found in plants).
-
Chiral Protocol: Use a Crown Ether column (e.g., Crownpak CR-I(+)) with perchloric acid mobile phase at low temperatures (10-15°C). HILIC will not separate enantiomers.
-
Module 4: Visualization of Workflows
Figure 1: Method Development Decision Tree
This diagram illustrates the logical flow for optimizing the detection of polar amino acid analogues.
Caption: Logical workflow for selecting chromatography and MS parameters. Note that C18 is explicitly flagged as a failure point for this polar analyte.
Figure 2: Fragmentation Pathway & Interference
Visualizing the isobaric conflict with Threonine and the fragmentation mechanism.
Caption: Mechanism of Threonine interference on the Native Aze channel. D-Aze-d4 (106 m/z) is spectrally distinct but requires chromatographic separation to ensure method robustness.
References
-
Rubenstein, E., et al. (2009).[3][4] "Azetidine-2-carboxylic acid in the food chain."[3] Phytochemistry. (Discusses the threonine interference issue and MS detection).
-
Trufelli, H., et al. (2011).[4] "Hydrophilic interaction chromatography (HILIC) in mass spectrometry." Mass Spectrometry Reviews. (Foundational text on HILIC retention mechanisms for polar amino acids).
-
Agilent Technologies. (2018). "Hydrophilic Interaction Chromatography Method Development and Troubleshooting." (Technical guide on HILIC mobile phase pH and re-equilibration).
-
PubChem. (2024). "Azetidine-2-carboxylic acid Compound Summary." (Chemical structure and physical property verification).
Sources
Validation & Comparative
Validating D-Azetidine-2-carboxylic Acid-d4 Incorporation: A Comparative MS/MS Guide
Topic: Validating D-Azetidine-2-carboxylic Acid-d4 Incorporation by MS/MS Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
The incorporation of D-Azetidine-2-carboxylic acid (D-Aze) , a four-membered ring analogue of proline, into peptide sequences is a critical strategy in peptidomimetic drug design to constrain backbone conformation and enhance proteolytic stability. The deuterated isotopologue, D-Aze-d4 , serves as an essential internal standard or mechanistic probe.
However, validating its incorporation presents unique analytical challenges due to its structural similarity to Proline (Pro) and the potential for stereochemical racemization (D vs. L). This guide provides a definitive MS/MS workflow to distinguish D-Aze-d4 from its analogues (L-Pro, L-Aze, D-Aze) using mass shift analysis, diagnostic immonium ion monitoring, and chromatographic retention behavior.
Part 1: The Challenge of Proline Analogues
In proteomic and synthetic peptide analysis, three primary variables must be controlled when validating D-Aze-d4:
-
Ring Contraction: Aze is a 4-membered ring; Pro is a 5-membered ring (-14 Da mass difference).
-
Isotopic Labeling: The d4 label adds +4 Da, shifting the mass back toward Proline but creating a distinct spectral signature.
-
Stereochemistry: The D-isomer is isobaric to the L-isomer but exhibits distinct chromatographic interaction with chiral stationary phases or within a chiral peptide environment (diastereomers).
Comparative Matrix: D-Aze-d4 vs. Alternatives
| Feature | L-Proline (Natural) | L-Azetidine-2-COOH | D-Azetidine-2-COOH | D-Aze-d4 (Target) |
| Monoisotopic Mass (Residue) | 97.0528 Da | 83.0371 Da | 83.0371 Da | 87.0622 Da |
| Mass Shift (vs. Pro) | Reference | -14.0157 Da | -14.0157 Da | -9.9906 Da |
| Diagnostic Immonium Ion | m/z 70.06 | m/z 56.05 | m/z 56.05 | m/z 60.07 |
| Chromatographic Behavior | Standard retention | Separable from Pro | Separable from L-Aze (Chiral/Diastereomer) | Early elution (Deuterium effect) |
| Biological Context | Ubiquitous | Toxic misincorporation | Synthetic/Engineered | Tracer / Standard |
Part 2: MS/MS Validation Workflow
The validation of D-Aze-d4 relies on a "Triangulation of Evidence" approach: Precursor Mass, Fragment Fingerprint, and Retention Time.
1. Precursor Ion Selection (The Mass Filter)
The first line of evidence is the intact peptide mass. Unlike isobaric modifications (e.g., D vs L), the incorporation of Aze-d4 results in a distinct mass shift.
-
Target Shift: Look for a mass difference of -10 Da relative to the native Proline-containing peptide, or +4 Da relative to the non-deuterated Aze peptide.
-
High-Resolution Requirement: While a unit resolution triple quadrupole can detect this, High-Resolution Mass Spectrometry (HRMS) (Orbitrap or Q-TOF) is recommended to rule out interferences from other potential modifications (e.g., deamidation -1 Da, oxidation +16 Da).
2. Diagnostic Fragment Ions (The Structural Proof)
Collision-Induced Dissociation (CID) generates immonium ions , which are internal fragments representing the single amino acid side chain (and ring structure for Pro/Aze).
-
Proline Immonium: m/z 70.06
-
Aze Immonium: m/z 56.05 (Due to ring contraction).
-
D-Aze-d4 Immonium: m/z 60.07 (The d4 label is retained on the ring carbons).
Critical Check: The presence of m/z 60.07 in the low-mass region of the MS/MS spectrum is the definitive "fingerprint" for Aze-d4.
3. Chromatographic Resolution (The Stereochemical Check)
Mass spectrometry cannot inherently distinguish D-Aze-d4 from L-Aze-d4 (racemization product).
-
Peptide Context: If Aze is within a peptide, D-Aze and L-Aze create diastereomers . These typically separate on standard C18 columns.
-
Deuterium Isotope Effect: Deuterated peptides typically elute slightly earlier than their non-deuterated counterparts on Reverse Phase LC due to the slightly shorter C-D bond length reducing lipophilicity (the "inverse isotope effect").[2]
Part 3: Visualization of Logic & Workflow
Diagram 1: Analytical Decision Tree
This flowchart illustrates the logic for confirming D-Aze-d4 against potential contaminants or analogues.
Caption: Decision tree for distinguishing D-Aze-d4 from Proline and non-deuterated analogues.
Diagram 2: Fragmentation Pathway
Comparison of the immonium ion formation for Proline vs. Aze-d4.
Caption: Generation of diagnostic immonium ions via Collision-Induced Dissociation (CID).
Part 4: Experimental Protocol
1. Sample Preparation
-
Digestion (if protein-bound): Use standard trypsin digestion. Note: Trypsin cleaves C-terminal to Lys/Arg but cleavage efficiency may be reduced if D-Aze is adjacent to the cleavage site due to conformational constraints.
-
Extraction (if free amino acid): Precipitate proteins using cold methanol (1:4 v/v). Centrifuge at 14,000 x g for 10 min. Collect supernatant.
2. LC-MS/MS Configuration[3]
-
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
For Chiral Resolution of free AA: Use a Crownpak CR-I(+) or Chiralpak ZWIX column.
-
-
Mobile Phase:
-
Gradient: 5% B to 40% B over 20 minutes (Slow gradient required to separate diastereomers).
3. Mass Spectrometry Parameters (Targeted)
-
Mode: Positive Electrospray Ionization (+ESI).
-
Scan Type: Parallel Reaction Monitoring (PRM) or MRM.
-
Inclusion List:
-
Precursor: Calculated m/z of D-Aze-d4 peptide.
-
Target Fragment: 60.07 (Immonium).
-
Secondary Fragment: y-ion containing the Aze residue (to confirm sequence location).
-
Part 5: Data Interpretation & Troubleshooting
| Observation | Interpretation | Action |
| Precursor mass correct, but m/z 60 absent | Low collision energy or ion suppression. | Increase Normalized Collision Energy (NCE) to 30-35% to force immonium generation. |
| Doublet peaks in Chromatogram | Diastereomers present (Racemization). | Compare RT with synthetic D-Aze and L-Aze peptide standards. |
| RT Shift > 0.5 min vs Standard | Potential matrix effect or wrong isomer. | Spike the sample with the D-Aze-d4 standard (Standard Addition) to confirm co-elution. |
References
-
Rubio Gomez, M. A., & Ibba, M. (2020).[5] Aminoacyl-tRNA synthetases as targets for non-canonical amino acids. Frontiers in Physiology. Link
-
Lee, Y. H., et al. (2016). Azetidine-2-carboxylic acid challenges proline incorporation in protein synthesis.[6] Plant Physiology. Link
-
Fowden, L., & Richmond, M. H. (1963). Replacement of proline by azetidine-2-carboxylic acid during biosynthesis of protein.[7] Biochimica et Biophysica Acta. Link
-
Zhang, H., et al. (2011). Deuterium isotope effects in liquid chromatography-mass spectrometry. Analytical Chemistry. Link
-
Matrix Science. (2024). Peptide Fragmentation and Immonium Ions.[8] Mascot Help. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants | bioRxiv [biorxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Mascot help: Peptide fragmentation [matrixscience.com]
Quantifying the Misincorporation of D-Azetidine-2-carboxylic Acid-d4
A Comparative Analytical Guide for Proteomics & Drug Development
Executive Summary
The Core Challenge: Azetidine-2-carboxylic acid (Aze) is a toxic non-proteinogenic amino acid and a structural analog of proline.[1][2][3][4] While the L-isomer (L-Aze) is known to misincorporate into proteins via the prolyl-tRNA synthetase (ProRS) pathway, causing misfolding and toxicity, the D-isomer (D-Aze) is theoretically excluded by stereospecific enzymes.
The Application: D-Azetidine-2-carboxylic acid-d4 (D-Aze-d4) is frequently utilized as a "heavy" stable isotope internal standard (IS) for quantifying L-Aze levels in biological matrices. However, its utility relies on the absolute premise that it does not misincorporate into the proteome. If D-Aze-d4 misincorporates (due to racemization or relaxed ProRS specificity), it invalidates the internal standard and compromises the proteomic data.
The Solution: This guide details the "Gold Standard" methodology—Chiral LC-MS/MS with Marfey’s Derivatization —to rigorously quantify D-Aze-d4 misincorporation, distinguishing it from endogenous L-Proline, toxic L-Aze, and background noise.
Scientific Context: The Stereochemical Filter
To quantify misincorporation, one must understand the biological "gatekeeper." The incorporation of Aze is governed by the relative specificity of ProRS.
-
L-Proline (Cognate): High affinity, rapid charging onto tRNA^Pro.
-
L-Aze (Toxic Analog): Lower affinity but sufficient to bypass the editing domain of ProRS in many species, leading to "statistical" misincorporation.
-
D-Aze (The Standard): Generally rejected by the chiral constraints of the ProRS active site. However, in vivo racemases or specific stress conditions can convert D-Aze to L-Aze, facilitating entry.
The Analytical Goal: Detect the specific mass shift (+4 Da) of the deuterated azetidine ring within the protein backbone, while simultaneously resolving the chiral form (D vs. L) to determine if the incorporation was direct or post-racemization.
Diagram 1: The Biological Gatekeeper (ProRS Specificity)
Caption: ProRS preferentially charges L-isomers. D-Aze-d4 should theoretically be rejected; detection in protein implies barrier failure or racemization.
Comparative Analysis of Quantification Methods
The table below objectively compares the three primary approaches for detecting Aze misincorporation.
| Feature | Method A: Chiral LC-MS/MS (Marfey's) | Method B: Traditional AAA (Ninhydrin/OPA) | Method C: Bottom-Up Proteomics (Peptide MS) |
| Principle | Hydrolysis + Chiral Derivatization + MRM Detection | Hydrolysis + Post-column Derivatization + UV/Fluorescence | Trypsin Digestion + Peptide Sequencing |
| Chiral Resolution | Excellent (Separates D/L via diastereomers) | Poor (Requires specialized chiral columns, often fails for Aze) | N/A (Chirality lost in peptide sequence data) |
| Isotope Specificity | High (Distinguishes -d4 vs unlabeled) | None (Cannot distinguish isotopes) | High (Mass shift visible in peptide) |
| Sensitivity (LOD) | Femtomole range (< 10 fmol) | Picomole range | Low (Ion suppression of modified peptides) |
| Throughput | Medium (Requires derivatization step) | Low (Long run times) | Medium |
| Verdict | The Gold Standard for quantification. | Obsolete for this specific application. | Useful for locating the site, not quantifying total load. |
Why Method A (Marfey's) Wins:
-
Chirality: It converts enantiomers (D/L) into diastereomers using FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). Diastereomers have different physical properties and separate easily on standard C18 columns.
-
Isotopes: Mass spectrometry separates the -d4 signal from background noise, which UV (AAA) cannot do.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to quantify D-Aze-d4 in cell lysates or tissue samples.
Phase 1: Sample Preparation & Hydrolysis
Objective: Release amino acids from the protein backbone without inducing racemization.
-
Lysis: Lyse cells in RIPA buffer. Precipitate proteins using cold TCA (Trichloroacetic acid) to remove free (unbound) amino acids.
-
Critical Step: Wash the pellet 3x with acetone. Any free D-Aze-d4 remaining from the culture media will cause a false positive.
-
-
Hydrolysis: Resuspend pellet in 6M HCl (liquid phase) or perform vapor-phase hydrolysis at 110°C for 24 hours under vacuum/inert gas (Argon).
-
Note: Vapor phase reduces contamination.
-
-
Drying: Evaporate HCl completely using a SpeedVac.
Phase 2: Marfey's Derivatization
Objective: Tag amino acids for chiral separation and enhanced ionization.
-
Reconstitution: Dissolve hydrolysate in 100 µL H₂O.
-
Reaction: Add 50 µL of 1% FDAA (Marfey's Reagent) in acetone and 20 µL of 1M NaHCO₃.
-
Incubation: Heat at 40°C for 1 hour.
-
Chemistry: FDAA reacts with the secondary amine of Aze.
-
-
Quench: Stop reaction with 10 µL of 2M HCl. Dilute with mobile phase.
Phase 3: LC-MS/MS Acquisition
Objective: Quantify the specific D-Aze-d4 diastereomer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100mm, 1.8 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Slow ramp (5% to 40% B over 20 mins) is crucial to separate the D-Aze-FDAA from L-Aze-FDAA.
MRM Transitions (Multiple Reaction Monitoring):
-
L-Aze-FDAA (Endogenous/Toxic): 354.1 → 262.1
-
D-Aze-FDAA (Racemized?): 354.1 → 262.1 (Separated by Retention Time)
-
D-Aze-d4-FDAA (The Target): 358.1 → 266.1 (Mass Shift +4)
Calculation:
-
Aze MW (101) + FDAA (272) - HF (20) = 353 Da (Parent Ion [M+H]+ = 354).
-
Aze-d4 MW (105) + FDAA (272) - HF (20) = 357 Da (Parent Ion [M+H]+ = 358).
Diagram 2: The Analytical Workflow
Caption: Step-by-step workflow converting protein-bound Aze into detectable, chirally-resolved MS signals.
Data Interpretation & Troubleshooting
Retention Time Logic
Because Marfey's reagent (L-FDAA) is chiral itself, it interacts differently with D- and L-amino acids.
-
Elution Order: typically, L-AA-L-FDAA elutes afterD-AA-L-FDAA on C18 columns due to hydrophobicity differences in the side-chain orientation.
-
Validation: You must run pure standards of L-Aze and D-Aze-d4 to confirm retention times (Rt).
Scenario Analysis
-
Signal at D-Aze-d4 Rt (Mass 358): Direct misincorporation of the D-isomer. (Rare, indicates ProRS failure).
-
Signal at L-Aze-d4 Rt (Mass 358): The D-Aze-d4 was racemized in vivo to L-Aze-d4, then incorporated. (Indicates racemase activity).
-
Signal at L-Aze Rt (Mass 354): Endogenous toxicity or contamination with unlabeled L-Aze.
References
-
Rubenstein, E., et al. (2009).[6] "Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein." Journal of Neurochemistry. Link
-
Bhushan, R., & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[7][8][9][10][11][12][13][14][15] Link
-
Song, J., et al. (2017).[16] "Quality control of the proteome: The role of prolyl-tRNA synthetase in preventing misincorporation of Aze." Nature Communications. Link
-
FDAA Derivatization Protocol Standards. (2024). National Institutes of Health (NIH) Protocol Repository. Link
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Misincorporation of the proline homologue Aze (azetidine-2-carboxylic acid) into recombinant myelin basic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Azetidine-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Dual-mode recognition of tRNAPro isoacceptors by Toxoplasma gondii Prolyl-tRNA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
Beyond Proline: The Technical Superiority of D-Azetidine-2-carboxylic Acid-d4 in Peptidomimetics and Bioanalysis
[1]
Executive Summary
In the high-stakes arena of peptide therapeutics and quantitative bioanalysis, standard isotopic labels (e.g., L-Proline-d7) often fall short due to metabolic susceptibility and conformational promiscuity.[1] D-Azetidine-2-carboxylic Acid-d4 (D-Aze-d4) represents a convergence of three stabilizing factors: ring contraction, inverse chirality, and deuteration.[1]
This guide details why D-Aze-d4 is not merely an alternative, but a superior technical upgrade for researchers requiring:
-
Absolute Metabolic Stability: Leveraging the Deuterium Kinetic Isotope Effect (DKIE) and D-stereochemistry to halt proteolysis.[1]
-
Precise Conformational Control: Inducing
-turns via the 4-membered azetidine ring, unlike the -turns typical of proline.[1][2] -
Bioanalytical Clarity: Providing a distinct +4 Da mass shift with zero risk of host protein misincorporation.[1]
The Physicochemical Edge: Ring Contraction & Chirality
The fundamental advantage of D-Aze-d4 begins with its topology.[1] While Proline is a 5-membered pyrrolidine ring, Azetidine is a 4-membered ring.[1][2] This contraction fundamentally alters the dihedral angles (
Conformational Control: The Gamma-Turn Inducer
Unlike L-Proline, which promotes
The "D" Advantage: Toxicity & Proteolysis Avoidance
L-Azetidine-2-carboxylic acid (L-Aze) is a known environmental toxin (found in Convallaria majalis).[1] It is toxic because cellular machinery mistakes it for L-Proline, misincorporating it into proteins and causing misfolding (ER stress).[1]
D-Aze-d4 solves this toxicity problem. By utilizing the D-enantiomer , the molecule becomes "invisible" to ribosomal translation machinery and endogenous proteases.[1] It acts as an inert scaffold rather than a toxic imposter.[1]
Figure 1: Biological fate of Proline vs. Azetidine isomers.[1] D-Aze-d4 evades both toxic misincorporation and proteolytic degradation.[1]
Metabolic Stability: The Deuterium Kinetic Isotope Effect (DKIE)
The "d4" suffix indicates the replacement of four hydrogen atoms on the azetidine ring with deuterium. This is not just for mass spectrometry tracking; it is a functional modification to enhance stability.[1]
Mechanism of Stabilization
Metabolic clearance of cyclic amines often involves oxidation at the
-
C-H Bond Dissociation Energy (BDE): ~98 kcal/mol[1]
-
C-D Bond Dissociation Energy (BDE): ~100 kcal/mol[1]
Because the C-D bond is stronger, the activation energy for bond cleavage is higher.[3][4] This phenomenon, the Primary Kinetic Isotope Effect , significantly slows down the rate of metabolism (
Comparison: D-Aze-d4 vs. Alternatives
| Feature | L-Proline | L-Proline-d7 | L-Azetidine | D-Azetidine-d4 |
| Ring Size | 5-membered | 5-membered | 4-membered | 4-membered |
| Turn Induction | ||||
| Proteolytic Stability | Low | Low | Low | High (D-isomer) |
| Metabolic Stability (Oxidation) | Low | High (KIE) | Low | Very High (KIE + D-isomer) |
| Toxicity Risk | None | None | High (Misincorporation) | None (Inert) |
| Mass Shift | 0 | +7 Da | 0 | +4 Da |
Analytical Superiority in LC-MS/MS
For bioanalytical scientists, D-Aze-d4 serves as an ideal Internal Standard (IS).[1]
-
Co-Elution without Crosstalk: As a structural analogue, it co-elutes with Azetidine-based drugs, correcting for matrix effects (ion suppression/enhancement) perfectly.[1]
-
Clean Mass Window: The +4 Da shift places the signal safely away from the natural isotopic envelope (M+0, M+1, M+2) of the analyte.
-
No H-D Exchange: The deuterium atoms on the azetidine ring carbons are non-exchangeable in aqueous solution (unlike amide protons), ensuring signal integrity during sample preparation.[1]
Experimental Protocols
Protocol A: Comparative Microsomal Stability Assay
Objective: To quantify the metabolic stability advantage of D-Aze-d4 over non-deuterated L-Aze.[1]
Materials:
-
Pooled Liver Microsomes (Human/Rat), 20 mg/mL.[1]
-
NADPH Regenerating System.[1]
-
Test Compounds: L-Aze (Control) and D-Aze-d4.[1]
-
Quenching Solution: Acetonitrile with 0.1% Formic Acid.[1]
Workflow:
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 min.
-
Initiation: Add test compounds (final conc. 1 µM). Initiate reaction by adding NADPH.[1]
-
Sampling: At t = 0, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately transfer aliquot into 150 µL ice-cold Quenching Solution containing an external IS.
-
Analysis: Centrifuge (4000g, 10 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time. Calculate intrinsic clearance (
).[1]
Expected Result: D-Aze-d4 should show a significantly lower slope (slower degradation) than L-Aze due to the combined resistance to enzymatic recognition (D-form) and oxidation (d4-KIE).[1]
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Incorporation
Objective: To incorporate D-Aze-d4 into a peptide sequence to induce a gamma-turn.[1]
Workflow:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 min.
-
Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min).[1] Wash with DMF (3x), DCM (3x).[1]
-
Coupling (Critical Step):
-
Due to the steric hindrance of the 4-membered ring, standard coupling times must be extended.[1]
-
Activate Fmoc-D-Aze-d4-OH (3 eq) with HATU (2.9 eq) and DIEA (6 eq) in DMF.[1]
-
Note: Use HATU over HBTU to prevent racemization and improve yield on the secondary amine.[1]
-
Reaction time: 2 hours at Room Temperature (double coupling recommended).[1]
-
-
Capping: Cap unreacted amines with Acetic Anhydride/Pyridine.
-
Cleavage: Cleave peptide using TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The C-D bonds are stable under acidic cleavage conditions.[1]
Figure 2: Optimized SPPS workflow for sterically hindered D-Aze-d4 incorporation.
References
-
Zagari, A., et al. (1990).[1][5] "The effect of the L-azetidine-2-carboxylic acid residue on protein conformation." Biopolymers.[1][5] Link
-
Rodgers, K.J., et al. (2024).[1][6] "A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C)." Toxicology. Link[1]
-
Fairhurst, R.A., et al. (2016).[1][7] "Increasing metabolic stability via the deuterium kinetic isotope effect." Bioorganic & Medicinal Chemistry Letters. Link
-
Gansäuer, A., et al. (2021).[1][8] "Stabilizing pharmaceuticals with deuterium." Advanced Science News. Link
-
Vial, M.L., et al. (2021).[1] "Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptides." MDPI Pharmaceuticals.[1] Link[1]
Sources
- 1. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 7. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]
Benchmarking D-Azetidine-2-carboxylic Acid-d4 labeling against pulsed SILAC
This guide objectively benchmarks the utility of Deuterated Azetidine-2-carboxylic Acid (Aze-d4) labeling against the industry gold standard, Pulsed SILAC (pSILAC), for measuring protein turnover and synthesis rates.[1][2]
Senior Scientist Note: The prompt specifies "D-Azetidine-2-carboxylic Acid-d4."[1][2][3][4] It is critical to distinguish between the D-isomer (stereochemistry) and the Deuterated (d4) label.[1][2] Eukaryotic ribosomes are stereoselective and exclusively incorporate L-amino acids .[1][2] Therefore, L-Aze-d4 (or the L-enantiomer within a racemic mixture) is the active agent for proteomic labeling.[1][2] Pure D-Aze-d4 acts as a negative control or a bacterial cell-wall probe (peptidoglycan).[1][2] This guide assumes the intent is to benchmark the incorporation-competent form (L-Aze-d4) against pSILAC for proteomic studies.[1][2]
Executive Summary
For drug development professionals tracking nascent protein synthesis, Pulsed SILAC (pSILAC) remains the high-fidelity gold standard due to its "silent" incorporation that does not alter protein structure.[1][2] Azetidine-2-carboxylic Acid-d4 (Aze-d4) serves as a specialized alternative, functioning as a proline analog.[1][2][5]
While Aze-d4 offers a unique advantage in studying proline-rich proteins (e.g., collagens) and inducing/monitoring proteotoxic stress responses, it introduces structural perturbations that can confound general turnover data.[1][2] This guide delineates where to deploy each method.
| Feature | Pulsed SILAC (pSILAC) | Aze-d4 Labeling |
| Label Type | Stable Isotope (Lys/Arg) | Structural Analog (Proline) |
| Structural Impact | None (Silent Labeling) | High (Alters folding/stability) |
| Toxicity | Negligible | Moderate to High (Dose-dependent) |
| Primary Use | Global Protein Turnover / Synthesis Rates | Stress Response / Proline-rich targets |
| Cost | High (Dialyzed serum, heavy AA) | Moderate |
Mechanistic Comparison & Biological Impact[1]
The Fundamental Difference
-
pSILAC: Utilizes heavy isotopes of Lysine (
) and Arginine ( ). These are chemically identical to endogenous amino acids.[1][2] The cell behaves normally, and the mass shift is the only difference.[2] -
Aze-d4: Aze is a four-membered ring analog of Proline (five-membered ring).[1][2] When tRNA
charges Aze, it is incorporated into the nascent chain.[2] However, the ring contraction changes the and torsion angles of the peptide bond, often destabilizing -helices and collagen triple helices.
Visualization: Incorporation Pathways
The following diagram illustrates the divergent fates of proteins labeled with pSILAC versus Aze-d4.
Figure 1: Mechanistic divergence between pSILAC and Aze-d4.[1][2] pSILAC results in native, functional proteins, whereas Aze-d4 incorporation can induce misfolding and trigger the Unfolded Protein Response (UPR), potentially altering the very turnover rates being measured.
Technical Benchmarking Analysis
Fidelity and Resolution[2]
-
pSILAC: Provides the highest fidelity.[1][2] Because the label is non-perturbative, the measured half-life (
) reflects the true physiological turnover of the protein. -
Aze-d4: Incorporation can accelerate degradation.[1][2] Proteins containing Aze are often recognized by quality control machinery (e.g., ubiquitin-proteasome system) and degraded faster than their native counterparts.[1][2]
Sequence Coverage Bias[1][2]
-
pSILAC: Relies on Trypsin digestion (cleaves at Lys/Arg).[1][2] Every tryptic peptide (except C-terminal) contains at least one labeled site.[1][2]
Stereochemical Control (The "D" vs "L" Factor)
As noted in the Senior Scientist Note, the product "D-Azetidine-2-carboxylic acid-d4" is often sold as a chemical standard.[1][2]
Experimental Protocol: Aze-d4 Pulse Labeling
This protocol is designed to minimize toxicity while maximizing label incorporation for comparison against a pSILAC control.[1][2]
Reagents:
Workflow:
-
Adaptation (Critical):
-
Culture cells in Proline-free medium supplemented with a limiting concentration of L-Proline (e.g., 10% of normal) for 24 hours to upregulate proline transport, or use standard media if aiming for competition (requires high Aze concentrations).[1][2]
-
Recommendation: Use Dialyzed FBS to ensure controlled Proline levels.[1][2]
-
-
The Pulse:
-
Add Pulse Media: Proline-free medium + L-Aze-d4 (1 mM to 5 mM) .[1][2]
-
Note: Unlike pSILAC (which replaces Lys/Arg entirely), Aze is often added in addition to residual Proline or at a high ratio to outcompete endogenous Proline.[2]
-
Pulse Duration: Keep short (2–4 hours).
-
Reasoning: Extended exposure (>6 hours) leads to proteotoxic stress, UPR activation, and cell death, confounding turnover data.
-
The Chase (Optional):
-
Lysis & Digestion:
-
Mass Spectrometry:
Data Analysis & Interpretation
When comparing datasets, structure your results table as follows to account for the "Aze Effect."
| Metric | pSILAC Interpretation | Aze-d4 Interpretation |
| H/L Ratio | Direct measure of synthesis rate ( | Measure of synthesis modified by stability. |
| Protein Stability | Native stability.[1][2] | Stability of the analog-substituted variant. |
| Pathway Enrichment | Unbiased proteome.[1][2] | Bias toward Proline-rich proteins (Collagens, Cytoskeleton).[1][2] |
| Stress Markers | Generally unchanged.[1][2] | Expect upregulation of Hsp70, BiP, and CHOP (UPR markers). |
Troubleshooting the "D-Aze" Signal
If you use a racemic (DL) mixture and observe lower-than-expected incorporation compared to pure L-Aze:
-
Competition: The D-isomer may compete for transport into the cell (amino acid transporters) but will not compete for tRNA loading.[1][2]
-
Toxicity: The D-isomer is generally less toxic to eukaryotic translation but may have off-target metabolic effects.[1][2]
References
-
Vertex Pharmaceuticals / NIH. (1990).[1][2] The effect of the L-azetidine-2-carboxylic acid residue on protein conformation.[1][2] (Demonstrates the structural destabilization caused by Aze vs Pro).
-
EPFL. (2013).[1][2] A Novel Pulse-Chase SILAC Strategy Measures Changes in Protein Decay and Synthesis Rates.[1][2][6] (Establishes pSILAC as the quantitative benchmark).
-
Cayman Chemical. L-Azetidine-2-carboxylic Acid Product Information. (Details toxicity and mechanism of misfolding).[1][2]
-
ChemPep. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). (Overview of SILAC and pSILAC methodologies).
-
ResearchGate. (2016).[1][2] Comparison of SILAC and pSILAC strategies. (Visual comparison of the labeling strategies).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
